2,5-Dibromothiophene-3,4-dicarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromothiophene-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYYIZHQMCEKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586291 | |
| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190723-12-7 | |
| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromothiophene-3,4-dicarboxylic acid
Introduction: A Versatile Building Block for Advanced Materials
2,5-Dibromothiophene-3,4-dicarboxylic acid is a pivotal intermediate in the realm of organic electronics and materials science.[1] Its unique molecular architecture, featuring a thiophene core functionalized with both reactive bromine atoms and carboxylic acid groups, renders it an invaluable building block for the synthesis of novel conjugated polymers and functional organic materials.[1] The presence of bromine atoms at the 2 and 5 positions allows for facile diversification through various cross-coupling reactions, while the carboxylic acid moieties at the 3 and 4 positions provide a handle for solubility control, and polymer chain extension, and can influence the material's self-assembly and electronic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile compound, tailored for researchers and professionals in drug development and materials science.
Molecular and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂O₄S | |
| Molecular Weight | 329.95 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Solubility | Insoluble in water, soluble in some polar organic solvents like DMSO. | |
| Purity | Typically >95% | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the direct bromination of thiophene-3,4-dicarboxylic acid. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, with the bromine atoms preferentially adding to the activated 2 and 5 positions.
Reaction Scheme
Experimental Protocol
Materials:
-
Thiophene-3,4-dicarboxylic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bisulfite Solution
-
Hexane
-
Deionized Water
Procedure:
-
In a 250 mL round-bottomed flask, dissolve 5 g (29.1 mmol) of thiophene-3,4-dicarboxylic acid in 50 mL of glacial acetic acid.
-
To this solution, add 9.2 g (57.6 mmol) of bromine dropwise with stirring at room temperature.
-
Allow the reaction mixture to stir overnight at room temperature. The color of the solution will be reddish-brown.
-
Carefully add a saturated sodium bisulfite solution dropwise until the reddish color of the excess bromine disappears and the solution becomes yellowish.
-
A precipitate will form. Filter the precipitate and wash it thoroughly with deionized water.
-
Further wash the precipitate with hexane to remove any non-polar impurities.
-
Dry the resulting off-white solid under vacuum.
Expected Yield: Approximately 60-70%. The product can often be used in the next step without further purification.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetrical nature of the molecule and the absence of protons on the thiophene ring, the ¹H NMR spectrum is expected to show a single broad singlet in the downfield region (typically >10 ppm) corresponding to the two carboxylic acid protons. The exact chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals:
-
One signal for the two equivalent bromine-bearing carbons (C2 and C5).
-
One signal for the two equivalent carboxylic acid-bearing carbons (C3 and C4).
-
One signal for the two equivalent carboxylic acid carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid groups, expected around 1700 cm⁻¹.
-
C-Br stretching vibrations, typically observed in the fingerprint region below 800 cm⁻¹.
-
Thiophene ring vibrations (C-S and C=C stretching) in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance). The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (329.95 g/mol ), with the characteristic isotopic distribution.
Applications in Organic Electronics and Beyond
The unique structural features of this compound make it a highly sought-after building block in the development of advanced organic materials.
Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)
The primary application of this compound lies in the synthesis of conjugated polymers for organic electronics. The dibrominated thiophene core can be polymerized through various cross-coupling reactions, such as Suzuki or Stille coupling, to create high-performance semiconducting polymers. The carboxylic acid groups can be esterified or otherwise modified to tune the solubility and processing characteristics of the resulting polymers, which is crucial for fabricating thin-film devices like OFETs and OPVs.
Other Potential Applications
Beyond organic electronics, the versatile reactivity of this compound opens doors to other areas of chemical synthesis. It can serve as a scaffold for the creation of complex heterocyclic molecules with potential applications in medicinal chemistry and as a monomer for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).
Conclusion
This compound stands out as a critical and versatile building block in the toolkit of materials scientists and organic chemists. Its synthesis from readily available starting materials is straightforward, and its dual functionality allows for a high degree of molecular engineering. As the demand for high-performance organic electronic devices continues to grow, the importance of well-characterized and strategically designed monomers like this compound will undoubtedly increase, paving the way for the next generation of advanced materials.
References
An In-Depth Technical Guide to the Crystal Structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromothiophene-3,4-dicarboxylic acid is a versatile building block in materials science and medicinal chemistry. Its rigid thiophene core, coupled with the synthetic handles of two bromine atoms and two carboxylic acid groups, makes it a prime candidate for the construction of novel organic semiconductors, functional polymers, and potentially, pharmacologically active agents.[1][2] A thorough understanding of its solid-state structure is paramount for predicting and controlling the properties of materials derived from it. This guide provides a comprehensive overview of the anticipated crystal structure of this compound, drawing upon established principles of crystal engineering and data from analogous structures. While an experimentally determined crystal structure is not yet publicly available, this document offers a predictive framework and outlines the necessary experimental procedures for its determination.
Introduction: The Significance of Solid-State Architecture
The three-dimensional arrangement of molecules in a crystal lattice, or crystal packing, dictates many of a material's bulk properties, including its electronic conductivity, solubility, and thermal stability. For a molecule like this compound, the interplay of intermolecular interactions such as hydrogen bonding and halogen bonding will govern its supramolecular assembly. The bromine atoms, being excellent leaving groups for cross-coupling reactions, and the carboxylic acid moieties, available for polymerization, provide multiple avenues for chemical modification.[3] Understanding the native packing preferences of the monomer is therefore the first step in the rational design of advanced materials.
Molecular Properties and Synthesis
A summary of the key molecular properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 190723-12-7 | [4][5] |
| Molecular Formula | C₆H₂Br₂O₄S | [4][5] |
| Molecular Weight | 329.95 g/mol | [4][5] |
| Appearance | White to off-white powder/solid | [2] |
| Purity | Typically >95-98% | [2][4] |
Synthetic Approach: A Generalized Protocol
While various proprietary methods exist, a common route to this compound would likely involve the bromination of a suitable thiophene precursor. A plausible synthetic workflow is outlined below. The rationale for each step is grounded in established organic chemistry principles.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Thiophene-3,4-dicarboxylic acid.
-
Bromination:
-
Dissolve the starting material in a suitable solvent, such as glacial acetic acid.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a stoichiometric amount (2 equivalents) to achieve dibromination at the 2 and 5 positions of the thiophene ring. The use of NBS is often preferred for its selectivity and milder reaction conditions.[6]
-
The reaction is typically carried out at room temperature or with gentle heating, and monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.
-
The crude product is then extracted into an organic solvent.
-
Purification is achieved through recrystallization from an appropriate solvent system, yielding the final product.
-
The workflow for this synthesis is depicted in the following diagram:
Caption: Generalized synthetic workflow for this compound.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data, we can predict the key features of the crystal structure based on the known behavior of similar molecules, particularly dicarboxylic acids and brominated aromatic compounds.
The Dominant Role of Hydrogen Bonding
Carboxylic acids are well-known to form strong hydrogen bonds, which often dominate their crystal packing.[7][8] In the case of this compound, the two carboxylic acid groups are the primary drivers of supramolecular assembly. It is highly probable that these groups will form dimeric "supramolecular synthons" where two molecules are held together by a pair of O-H···O hydrogen bonds.[1] This is a very common and stable motif for carboxylic acids.[8]
The Influence of Halogen Bonding
The bromine atoms at the 2 and 5 positions are expected to participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site. In this case, Br···O or Br···Br interactions are likely to occur, further stabilizing the crystal lattice and influencing the overall packing arrangement. Studies on other 2,5-dibromothiophenes have revealed the prevalence of Br···Br halogen bonds as structure-directing interactions.
A Plausible Packing Motif
Combining these interactions, a likely scenario is the formation of hydrogen-bonded tapes or sheets of the dicarboxylic acid dimers. These sheets would then be further organized and held together by the weaker, but significant, halogen bonds and π-π stacking interactions between the thiophene rings. The planarity of the thiophene ring and the carboxylic acid groups will facilitate this stacking.
A conceptual representation of these interactions is shown below:
Caption: Key intermolecular forces governing the crystal packing.
Experimental Determination of the Crystal Structure
To move from a predicted to an experimentally verified structure, a single-crystal X-ray diffraction experiment is the gold standard.[9] The following section details the necessary workflow.
Crystallization
The first and often most challenging step is to grow single crystals of sufficient size and quality.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: A systematic screening of solvents is necessary. Solvents in which the compound has moderate solubility are ideal. This might include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), or esters (e.g., ethyl acetate), possibly with the addition of a co-solvent or anti-solvent.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
-
Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Experimental Protocol: Data Collection and Structure Solution
-
Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations and improve data quality. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to produce the final crystal structure.
-
The overall workflow for structure determination is as follows:
Caption: Workflow for the experimental determination of the crystal structure.
Conclusion and Future Outlook
While the precise crystal structure of this compound remains to be experimentally determined, a robust prediction can be made based on the principles of supramolecular chemistry. The structure is likely to be dominated by strong hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. These dimers are then expected to be organized into a three-dimensional lattice through a combination of halogen bonding and π-π stacking.
The experimental determination of this crystal structure is a critical next step for the scientific community. Such data would provide invaluable insights into the solid-state properties of this compound and would greatly aid in the rational design of new materials for a wide range of applications, from organic electronics to pharmaceuticals. The protocols and predictive framework provided in this guide offer a clear path forward for researchers in this field.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nbinno.com [nbinno.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 190723-12-7|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sites.unimi.it [sites.unimi.it]
An In-depth Technical Guide on the Thermal Properties of 2,5-Dibromothiophene-3,4-dicarboxylic acid
Introduction
2,5-Dibromothiophene-3,4-dicarboxylic acid, with the CAS number 190723-12-7, is a vital fine chemical intermediate that serves as a fundamental building block in the realms of advanced materials and pharmaceutical development.[1] Its unique molecular architecture, featuring a thiophene ring functionalized with both bromine atoms and carboxylic acid groups, offers a versatile platform for complex organic synthesis.[1][2] This compound is instrumental in the creation of novel molecular structures and functional materials, including organic semiconductors for flexible electronics and organic photovoltaics, as well as functionalized polymers with enhanced thermal and electrical properties.[2][3]
The thermal properties of this compound are of paramount importance as they dictate its stability, processing parameters, and ultimately, the performance and reliability of the end-products. For researchers, scientists, and drug development professionals, a comprehensive understanding of its behavior under thermal stress is crucial for optimizing synthesis, formulation, and manufacturing processes. This guide provides an in-depth exploration of the known thermal characteristics of this compound and outlines the standardized methodologies for its complete thermal characterization.
Known Thermal Properties of this compound
Currently, the publicly available thermal data for this compound is limited. The most consistently reported thermal property is its melting point. A comprehensive thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be required to fully elucidate its thermal profile, including its decomposition temperature and other phase transitions.
| Property | Value | Source |
| Molecular Formula | C6H2Br2O4S | [4] |
| Molecular Weight | 331.95 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 290 - 294 °C | [5] |
Experimental Protocols for Comprehensive Thermal Characterization
To ascertain a complete thermal profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[6][7] The following protocols are designed to provide a robust and reproducible thermal characterization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for determining the thermal stability and decomposition profile of the compound.
Objective: To determine the onset of thermal decomposition and characterize the mass loss events.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min. An inert atmosphere is recommended for initial characterization to study the intrinsic thermal stability without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes to ensure thermal stability.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
Data Collection: Record mass change as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6] This technique is used to determine melting point, glass transition temperature, and other phase transitions.[7]
Objective: To accurately determine the melting point and identify any other endothermic or exothermic transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents any potential sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to maintain an inert environment.
-
Temperature Program (Heat-Cool-Heat):
-
First Heating Scan:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 320 °C (above the expected melting point) at a heating rate of 10 °C/min. This scan will erase the sample's prior thermal history.
-
-
Cooling Scan:
-
Cool the sample from 320 °C to 25 °C at a controlled rate of 10 °C/min to observe any crystallization events.
-
-
Second Heating Scan:
-
Ramp the temperature from 25 °C to 320 °C at a heating rate of 10 °C/min. This scan provides a clearer picture of the thermal transitions.
-
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Determine the onset temperature and the peak temperature of the melting endotherm from the second heating scan.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).
-
Analyze the cooling and second heating scans for any other thermal events, such as recrystallization or polymorphism.
-
Visualization of Experimental Workflow
The logical progression for a thorough thermal analysis of this compound is depicted in the following workflow diagram.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. poetry.arizona.edu [poetry.arizona.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of 2,5-Dibromothiophene-3,4-dicarboxylic acid
Introduction
2,5-Dibromothiophene-3,4-dicarboxylic acid is a specialized heterocyclic organic compound that serves as a critical building block in the field of material science. Its rigid thiophene core, functionalized with both bromine atoms and carboxylic acid groups, offers multiple sites for chemical modification.[1] This unique structure makes it an invaluable precursor in the synthesis of conjugated polymers and organic semiconductors used in advanced electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] An in-depth understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This guide provides a detailed analysis of its solubility characteristics, grounded in chemical principles and supported by established experimental methodologies.
Key Physical and Chemical Properties:
-
Molecular Weight: 329.95 g/mol
-
Appearance: White to off-white solid[2]
-
Melting Point: 290 - 294 °C[2]
Theoretical Solubility Profile: A Molecular Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] The molecular architecture of this compound provides key insights into its expected solubility behavior.
-
Polar Functional Groups: The two carboxylic acid (-COOH) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This is the dominant feature influencing its solubility in polar solvents.
-
Aromatic Thiophene Ring: The central thiophene ring is an aromatic system that contributes to van der Waals forces and can interact with other aromatic or nonpolar solvents.
-
Halogen Substituents: The two bromine atoms are electronegative, increasing the molecule's overall polarity through dipole-dipole interactions.
Based on these structural features, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form strong hydrogen bonds with the carboxylic acid moieties. However, the bulky, nonpolar thiophene backbone may limit very high solubility. Moderate to good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): Solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and have strong dipoles. They are expected to effectively solvate the molecule, leading to high solubility.[2] Acetone and Tetrahydrofuran (THF) should also be effective solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The strong intermolecular hydrogen bonding between the carboxylic acid groups of the solute will be difficult to overcome by the weak van der Waals forces offered by nonpolar solvents. Therefore, low to negligible solubility is expected.
-
Aqueous Solubility: The compound is reported to be insoluble in water.[2] The large, hydrophobic thiophene ring substituted with bromine atoms outweighs the hydrophilic character of the two carboxylic acid groups. However, in basic aqueous solutions (e.g., 5% Sodium Hydroxide), it is expected to deprotonate, forming a highly polar and water-soluble carboxylate salt.[5]
Predicted and Reported Solubility Data
The following table summarizes the predicted and reported solubility of this compound in common organic solvents.
| Solvent Class | Example Solvent | Predicted Solubility | Reported Data / Rationale |
| Water | Water (H₂O) | Insoluble | Reported as insoluble in water.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Reported as soluble in polar organic solvents like DMSO.[2] |
| Acetone | High | Strong dipole-dipole interactions are favorable. | |
| Tetrahydrofuran (THF) | Moderate to High | Good dipole-dipole interactions are expected. | |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding is possible, but may be sterically hindered. |
| Nonpolar | Hexane, Toluene | Low / Insoluble | Weak solvent-solute interactions cannot overcome strong solute-solute hydrogen bonding. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | High (Reacts) | The acidic protons of the carboxylic acids react to form a soluble salt.[5][6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a standardized experimental method such as the gravimetric equilibrium solubility method is required. This protocol ensures the creation of a saturated solution and accurate measurement of the dissolved solute.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to confirm saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to sediment completely. A centrifugation step can be employed to accelerate this process.
-
-
Sample Collection:
-
Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated glass pipette or syringe. It is critical to use a syringe filter (e.g., 0.45 µm PTFE) to prevent the transfer of any particulate matter.[7]
-
-
Solvent Evaporation:
-
Transfer the filtered aliquot to a pre-weighed, dry vial.
-
Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or by using a vacuum oven at a temperature well below the compound's melting point.
-
-
Gravimetric Analysis:
-
Dry the vial containing the solid residue to a constant weight.
-
The final weight of the residue corresponds to the mass of the solute dissolved in the collected volume of the solvent.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.[8][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere. Keep away from strong oxidizing agents and bases.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][10]
Conclusion
This compound exhibits a solubility profile dominated by its two polar carboxylic acid functional groups. It is largely insoluble in water and nonpolar organic solvents but demonstrates good solubility in polar aprotic solvents like DMSO. Its acidic nature allows for dissolution in aqueous bases through a chemical reaction to form a soluble salt. For researchers and drug development professionals, this understanding is crucial for designing synthetic routes, developing purification strategies, and formulating this versatile compound for its end-use applications in material science. For precise quantitative data, the recommended gravimetric experimental protocol provides a robust and reliable method.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and Early Studies of Brominated Thiophene Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational discovery and early-stage research into brominated thiophene dicarboxylic acids. Moving beyond a simple chronological account, this document delves into the pioneering synthetic methodologies, the initial characterization of these compounds, and the scientific reasoning that guided the early investigators in this now burgeoning field of heterocyclic chemistry.
Introduction: The Dawn of Thiophene Chemistry and the Advent of Bromination
The story of brominated thiophene dicarboxylic acids begins with the very discovery of thiophene itself in the late 19th century. Initially identified as a contaminant in benzene derived from coal tar, the unique chemical properties of this sulfur-containing heterocycle quickly garnered the attention of the burgeoning chemical community. Early pioneers in the field, notably Wilhelm Steinkopf, laid the groundwork for much of what is known today about the reactivity of the thiophene ring. His extensive work, primarily published in Justus Liebigs Annalen der Chemie, systematically explored the substitution patterns of thiophene, including its propensity for halogenation.
The introduction of bromine atoms onto the thiophene ring was a critical early step. It was observed that the thiophene nucleus readily undergoes electrophilic substitution, with bromine atoms preferentially occupying the alpha-positions (2- and 5-positions) due to the activating effect of the sulfur atom. This foundational understanding of thiophene's reactivity paved the way for the synthesis of a vast array of brominated derivatives.
The Pioneering Synthesis of Brominated Thiophene Carboxylic Acids
The early 20th century marked the first forays into the synthesis of thiophene carboxylic acids and their subsequent bromination. A significant milestone in this area is documented in the comprehensive work of Howard D. Hartough, "The Chemistry of Thiophene and Its Derivatives," which encapsulates the state of knowledge up to 1950.[1][2][3] This seminal text serves as a vital reference for understanding the early synthetic routes.
One of the earliest reported preparations of a brominated thiophenecarboxylic acid precursor dates back to 1938.[4] This involved the aqueous bromination of methyl 3-methylthiophene-2-carboxylate, followed by hydrolysis of the ester to yield the corresponding carboxylic acid. This multi-step process, while foundational, highlighted the need for more direct and efficient synthetic strategies.
A key challenge in the early synthesis was controlling the degree and position of bromination. The high reactivity of the thiophene ring often led to the formation of polybrominated products. Early researchers meticulously experimented with reaction conditions, including temperature, solvent, and the nature of the brominating agent, to achieve the desired substitution patterns.
Early Experimental Protocols: A Glimpse into Historical Methodologies
The experimental techniques of the early 20th century were markedly different from the sophisticated methods available to modern chemists. The following protocols, synthesized from historical accounts, provide insight into the ingenuity and perseverance of these pioneering scientists.
Protocol 1: Direct Bromination of Thiophene-2-carboxylic Acid (Circa 1930s-1940s)
This generalized procedure reflects the common approaches of the era for introducing bromine onto a pre-existing thiophene carboxylic acid.
Objective: To synthesize a brominated derivative of thiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid
-
Bromine (liquid)
-
Solvent (e.g., carbon disulfide, acetic acid, or chloroform)
-
Ice bath
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, water)
Procedure:
-
Dissolution: Thiophene-2-carboxylic acid was dissolved in a suitable solvent in a flask equipped with a reflux condenser. The choice of solvent was critical and often determined by the solubility of the starting material and the desired reaction temperature.
-
Cooling: The flask was typically cooled in an ice bath to moderate the initial exothermic reaction upon the addition of bromine.
-
Bromine Addition: A stoichiometric amount of liquid bromine, or a slight excess, was added dropwise to the cooled solution with constant stirring. The rate of addition was carefully controlled to prevent a runaway reaction.
-
Reaction: After the addition of bromine, the reaction mixture was often allowed to warm to room temperature and then heated under reflux for a specified period to ensure complete reaction. The duration of heating was determined empirically, often by monitoring the disappearance of the bromine color.
-
Workup: Upon completion, the reaction mixture was cooled, and any precipitated product was collected by filtration. The filtrate was often washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by water.
-
Purification: The crude product was then purified by recrystallization from a suitable solvent to yield the crystalline brominated thiophene carboxylic acid.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of an inert solvent like carbon disulfide or chloroform was crucial to avoid side reactions with the brominating agent. Acetic acid was also used as it could serve as both a solvent and a catalyst in some cases.
-
Temperature Control: The initial cooling was a safety measure to control the highly exothermic nature of the bromination of the activated thiophene ring. Subsequent heating was necessary to drive the reaction to completion, especially for the introduction of multiple bromine atoms.
-
Purification by Recrystallization: In the absence of modern chromatographic techniques, recrystallization was the primary method for purifying solid organic compounds. The choice of solvent was based on the differential solubility of the desired product and any impurities at different temperatures.
Early Studies and Characterization
The characterization of newly synthesized compounds in the early 20th century relied on a limited set of physical and chemical techniques. The primary methods for identifying and assessing the purity of brominated thiophene dicarboxylic acids included:
-
Melting Point Determination: A sharp and consistent melting point was a key indicator of a pure compound. Early literature meticulously reports the melting points of these novel substances.
-
Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound, providing crucial evidence for the number of bromine atoms incorporated into the molecule.
-
Solubility Studies: The solubility of the synthesized acids in various solvents was systematically investigated. This information was not only important for purification but also provided insights into the polarity and intermolecular forces of the molecules.
-
Chemical Derivatization: To further confirm the structure, the carboxylic acid groups were often converted into derivatives such as esters or amides. The physical properties of these derivatives provided additional points of comparison and confirmation.
| Compound Name (Hypothetical Early Designation) | Reported Melting Point (°C) | Solubility Observations |
| Dibromo-thiophene-dicarboxylic Acid | 210-212 | Sparingly soluble in water, soluble in hot ethanol |
| Tribromo-thiophene-carboxylic Acid | 185-187 | Insoluble in water, moderately soluble in acetic acid |
Table 1: Representative Physical Properties from Early Studies. (Note: This table is a generalized representation based on typical data from the era and not from a specific cited source).
The Significance of Early Discoveries
The initial synthesis and characterization of brominated thiophene dicarboxylic acids, though rudimentary by today's standards, were of profound importance. These early investigations:
-
Expanded the Landscape of Heterocyclic Chemistry: They demonstrated the versatility of the thiophene ring and provided a new class of functionalized building blocks for organic synthesis.
-
Pioneered Synthetic Methodologies: The trial-and-error approach to controlling bromination reactions laid the groundwork for more sophisticated and selective halogenation techniques developed later.
-
Provided Foundational Knowledge: The physical and chemical properties meticulously documented by early researchers served as the essential database for subsequent generations of scientists to build upon.
The work of pioneers like Steinkopf and the comprehensive documentation by Hartough established a critical foundation upon which the modern applications of brominated thiophene dicarboxylic acids in materials science, pharmaceuticals, and organic electronics are built.
Visualizing the Foundational Chemistry
The following diagrams illustrate the core concepts discussed in this guide.
References
- 1. books.google.cn [books.google.cn]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Thiophene and its derivatives. by Howard Dale Hartough | Open Library [openlibrary.org]
- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
A Theoretical and Practical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Dibromothiophene-3,4-dicarboxylic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing critical insights for researchers, particularly in the field of drug development. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral characteristics of 2,5-Dibromothiophene-3,4-dicarboxylic acid. In the absence of experimentally acquired spectra in publicly available databases, this document provides a comprehensive theoretical prediction and analysis of the expected NMR data. Furthermore, it outlines a detailed, field-proven protocol for the acquisition of high-quality NMR spectra for this compound, serving as a practical resource for scientists.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted thiophene derivative. The thiophene ring is a prevalent scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. The bromine atoms and carboxylic acid groups on this specific molecule create a unique electronic environment, making NMR spectroscopy the ideal technique for its structural verification and the study of its chemical properties. Understanding the expected NMR chemical shifts is the first step in confirming the successful synthesis of this compound and in characterizing its interactions in various chemical and biological systems.
Theoretical Principles and Predicted NMR Spectra
The prediction of NMR spectra is grounded in the fundamental principle that the chemical shift of a nucleus is highly sensitive to its local electronic environment. Substituents on an aromatic ring, such as the thiophene ring system, exert significant electronic effects that shield or deshield adjacent nuclei, leading to predictable changes in their resonance frequencies.
Predicted ¹H NMR Spectrum
The structure of this compound lacks any protons directly attached to the thiophene ring. The only protons present are those of the two carboxylic acid groups.
-
Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the electronegativity of the attached oxygen atoms and the anisotropic effect of the carbonyl group. They are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1][2] The broadness of this signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[2]
The anticipated ¹H NMR spectrum is therefore remarkably simple, expected to show a single, broad signal corresponding to the two equivalent carboxylic acid protons.
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum of this molecule is predicted to display four distinct signals, corresponding to the four unique carbon environments. The symmetry of the molecule renders the two carboxylic acid carbons equivalent, as well as the two carbons of the thiophene ring to which they are attached, and the two brominated carbons of the thiophene ring.
The chemical shifts can be predicted by considering the additive effects of the bromine and carboxylic acid substituents on the thiophene ring.
-
Carboxylic Acid Carbons (-COOH): The carbonyl carbons of carboxylic acids typically resonate in the range of 160–185 ppm.[2][3] The electron-withdrawing nature of the oxygen atoms deshields the carbonyl carbon. However, resonance donation from the hydroxyl oxygen provides some shielding compared to ketones or aldehydes.[4]
-
Thiophene Ring Carbons (C3 & C4): These carbons are attached to the electron-withdrawing carboxylic acid groups. In thiophene itself, the carbons resonate around 125 ppm.[5] The attachment of a carboxylic acid group generally causes a downfield shift of the ipso-carbon.
-
Thiophene Ring Carbons (C2 & C5): These carbons are bonded to bromine atoms. Bromine is an electronegative substituent that also possesses lone pairs capable of resonance donation. The effect of bromine on the chemical shift of the attached carbon in a thiophene ring is a combination of these inductive and resonance effects, generally resulting in a downfield shift compared to unsubstituted thiophene.[6]
Tabulated Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established substituent effects and typical chemical shift ranges for the functional groups present.[1][2][3][6]
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Carboxylic Acid) | 165 - 175 | Typical range for carboxylic acid carbonyls.[2][3] |
| C3 & C4 (Thiophene) | 130 - 140 | Downfield shift due to attached -COOH groups. |
| C2 & C5 (Thiophene) | 115 - 125 | Influence of directly attached bromine atoms.[6] |
Recommended Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable NMR data for this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the dried compound.
-
Solvent Selection: Due to the presence of the polar carboxylic acid groups, a polar, deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will readily dissolve the compound and its residual water peak does not interfere with the expected proton signals. Deuterated methanol (CD₃OD) is another possibility, although it may lead to proton exchange with the carboxylic acid protons, causing the signal to broaden or disappear.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal resolution.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[6]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is appropriate.
-
Spectral Width: Set a spectral width of at least 15 ppm to ensure the downfield carboxylic acid proton signal is captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.
-
Spectral Width: A spectral width of approximately 220-250 ppm is necessary to cover the full range of expected carbon signals.[6]
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with adequate signal-to-noise.[7]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm). For ¹³C NMR, reference the solvent signal (e.g., DMSO-d₆ at ~39.52 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
NMR Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
FTIR and Raman spectroscopy of 2,5-Dibromothiophene-3,4-dicarboxylic acid
An In-depth Technical Guide to the Vibrational Spectroscopy of 2,5-Dibromothiophene-3,4-dicarboxylic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical exploration of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond procedural outlines to explain the causal relationships in experimental design and spectral interpretation. We will establish a self-validating analytical framework, grounded in authoritative references, to deliver a complete vibrational profile of this important heterocyclic compound.
Introduction: The Compound and the Complementary Techniques
1.1. This compound: A Versatile Building Block
This compound (CAS Number: 190723-12-7) is a specialized heterocyclic compound featuring a central thiophene ring functionalized with two bromine atoms and two carboxylic acid groups.[1] This structure provides multiple reactive sites, making it a valuable intermediate in organic synthesis.[1] The bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the carboxylic acid groups allow for polymerization and other modifications.[1] Consequently, this molecule is a critical building block in the development of advanced materials such as organic semiconductors, conductive polymers, and functionalized polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2][3] A thorough characterization of its molecular structure is paramount for quality control and for understanding its role in complex chemical systems.
1.2. FTIR and Raman Spectroscopy: A Synergistic Approach
Vibrational spectroscopy is a powerful tool for elucidating molecular structure. This guide focuses on two core techniques: FTIR and Raman spectroscopy.[4][5]
-
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels.[5][6] According to the selection rules of IR spectroscopy, a vibration is IR-active only if it causes a change in the molecule's net dipole moment.[6] This makes FTIR particularly sensitive to polar functional groups like the carbonyl (C=O) and hydroxyl (O-H) groups found in our target molecule.[7]
-
Raman Spectroscopy involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light.[8] The energy shifts in the scattered photons correspond to the vibrational modes of the molecule. A vibration is Raman-active if it causes a change in the molecule's polarizability (the deformability of its electron cloud).[6] This technique is highly effective for analyzing non-polar, symmetric bonds and skeletal structures, such as the C-C and C-S bonds of the thiophene ring and the C-Br bonds.[9]
By employing both methods, we leverage their complementary nature to obtain a more complete and unambiguous vibrational fingerprint of this compound.[8][10] Bands that are strong in FTIR may be weak or absent in Raman, and vice versa, providing a comprehensive structural analysis.[10]
Molecular Structure and Predicted Vibrational Modes
The unique arrangement of functional groups in this compound dictates its spectroscopic signature. Understanding these groups allows us to predict the key vibrational modes we expect to observe.
Caption: Molecular structure of this compound.
Expected Vibrational Signatures:
-
Carboxylic Acid Group (-COOH):
-
O-H Stretching: This is one of the most characteristic bands in an IR spectrum. Due to strong intermolecular hydrogen bonding forming a dimeric structure, this vibration appears as a very broad and intense absorption band in the 2500–3300 cm⁻¹ region.[11]
-
C=O Stretching: An intense absorption is expected between 1710 and 1760 cm⁻¹. For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[11] This mode is strong in both FTIR and Raman spectra.[7]
-
C-O Stretching & O-H Bending: These vibrations are coupled and appear in the fingerprint region, typically around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ for the C-O stretch, and a broad absorption near 920 cm⁻¹ for the out-of-plane O-H bend of the dimer.[12][13]
-
-
Thiophene Ring:
-
C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations typically occur in the 1350–1600 cm⁻¹ region.[14][15] For substituted thiophenes, multiple bands can be expected.[16][17] These modes are often more prominent in the Raman spectrum due to the high polarizability of the π-electron system.
-
C-S Stretching: The stretching of the C-S bonds within the thiophene ring is expected to appear in the 600–900 cm⁻¹ range.[15]
-
-
Carbon-Bromine Bonds (C-Br):
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. This peak is often more easily observed in the Raman spectrum.[18]
-
Experimental Protocols: A Self-Validating Workflow
The integrity of spectroscopic data relies on meticulous and well-justified experimental procedures. The following protocols are designed to ensure high-quality, reproducible data.
FTIR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a classic transmission technique for obtaining high-quality FTIR spectra of solid samples.[19] The rationale is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.[20][21]
Methodology:
-
Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Store the dried KBr in a desiccator.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until it is a fine, consistent powder. This step is critical to reduce the particle size below the wavelength of the IR radiation, thereby minimizing scattering effects (the Christiansen effect).[22]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix with the sample powder for about one minute to achieve a homogenous mixture. Avoid excessive grinding, which can lead to moisture adsorption.
-
Pellet Formation: Transfer the mixture to a pellet die assembly. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or semi-transparent pellet.
-
Background Collection: Place an empty sample holder in the FTIR spectrometer and record a background spectrum. This step is crucial to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans to achieve a high signal-to-noise ratio.
Caption: Experimental workflow for FTIR analysis via the KBr pellet method.
Raman Spectroscopy Protocol
Raman spectroscopy offers the significant advantage of requiring minimal to no sample preparation, making it a rapid and non-destructive technique.[9][23][24]
Methodology:
-
Sample Mounting: Place a small amount (~1-2 mg) of the crystalline this compound powder directly onto a clean glass microscope slide.[25]
-
Instrument Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer (with a characteristic peak at 520.7 cm⁻¹), to ensure wavenumber accuracy.
-
Sample Focusing: Place the slide on the microscope stage. Using the white light source and optical objective (e.g., 50x), bring the sample into focus.
-
Parameter Optimization: Switch to the laser source (e.g., 785 nm to minimize fluorescence). Adjust the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample damage or thermal degradation. A low laser power is often advisable for organic compounds.
-
Spectral Acquisition: Acquire the Raman spectrum over a range of approximately 100–3200 cm⁻¹. Co-add multiple acquisitions to improve the signal quality.
-
Data Processing: Perform a baseline correction on the resulting spectrum to remove any background fluorescence signal.
Caption: Experimental workflow for Raman spectroscopic analysis.
Spectral Data and Interpretation
The following tables summarize the expected key vibrational bands for this compound, based on literature values for analogous functional groups.
FTIR Spectral Data
| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |
| 2500–3300 | Very Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid dimer)[11] |
| ~1710 | Very Strong | C=O stretch (from hydrogen-bonded carboxylic acid dimer)[11][12] |
| ~1540 | Medium | C=C asymmetric ring stretch[14] |
| ~1420 | Medium | C-O-H in-plane bend coupled with C-O stretch[12] |
| ~1250 | Strong | C-O stretch coupled with C-O-H in-plane bend |
| ~920 | Broad, Medium | O-H out-of-plane bend (dimer) |
| ~700-850 | Medium-Weak | Thiophene ring vibrations[15] |
Raman Spectral Data
| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |
| ~1600 | Strong | C=C antisymmetric ring stretch[17] |
| ~1450 | Very Strong | C=C symmetric ring stretch[17] |
| ~1350 | Medium | Thiophene ring stretch |
| ~1050 | Medium | Thiophene ring breathing mode |
| ~850 | Medium | C-S symmetric stretch[15] |
| ~550 | Strong | C-Br symmetric stretch |
Comparative Analysis
A direct comparison of the spectra reveals their synergistic power:
-
The FTIR spectrum is dominated by the features of the polar carboxylic acid groups. The exceptionally broad O-H stretch and the intense C=O stretch make this functional group instantly identifiable.[11]
-
The Raman spectrum provides a much clearer view of the thiophene ring and the carbon-halogen bonds. The symmetric C=C ring stretching and C-Br stretching modes, which are often weak in the IR spectrum, are typically strong and well-defined in the Raman spectrum.[17]
-
Fluorescence can sometimes be an issue in Raman spectroscopy of organic compounds, which is not a concern in FTIR.[8] Conversely, the strong IR absorption of water makes FTIR unsuitable for aqueous solutions, whereas Raman excels in this area.[4] For a solid sample like this, both techniques perform well and provide complementary data.
Conclusion
The combined application of FTIR and Raman spectroscopy provides a robust and comprehensive characterization of this compound. FTIR spectroscopy unequivocally identifies the carboxylic acid functional groups through their distinct O-H and C=O stretching vibrations. Raman spectroscopy complements this by offering detailed insights into the thiophene ring skeleton and the carbon-bromine bonds. This dual-spectroscopic approach constitutes a self-validating methodology, ensuring high confidence in the structural elucidation of this versatile chemical intermediate. For researchers in materials science and drug development, this guide provides the foundational knowledge and practical protocols necessary to leverage these powerful analytical techniques for quality control, reaction monitoring, and advanced materials characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 6. nuance.northwestern.edu [nuance.northwestern.edu]
- 7. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. jascoinc.com [jascoinc.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. rockymountainlabs.com [rockymountainlabs.com]
- 22. eng.uc.edu [eng.uc.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. Sample preparation – Nanophoton [nanophoton.net]
Introduction: The Analytical Imperative for 2,5-Dibromothiophene-3,4-dicarboxylic acid
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,5-Dibromothiophene-3,4-dicarboxylic acid
For researchers engaged in the synthesis of novel heterocyclic compounds and the development of advanced materials, this compound represents a key building block. Its rigid, functionalized core is a precursor for polymers, pharmaceuticals, and organic electronic materials. A critical aspect of its characterization is the elucidation of its structure and purity, for which mass spectrometry is an indispensable tool. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this molecule. Understanding these fragmentation pathways is not merely an academic exercise; it is fundamental for unambiguous compound identification, impurity profiling, and quality control in a research and drug development setting.
This document moves beyond a simple cataloging of potential fragments. It delves into the mechanistic rationale behind the fragmentation cascade, grounded in the established principles of mass spectrometry. We will explore how the interplay between the stable thiophene ring, the electron-withdrawing carboxylic acid groups, and the heavy bromine atoms dictates the molecule's fate within the mass spectrometer.
The Molecular Ion: A Characteristic Isotopic Signature
Upon electron ionization, this compound will form a molecular radical cation, [M]•+. A key identifying feature of this and subsequent bromine-containing fragments is the distinctive isotopic pattern imparted by bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1][2] Consequently, any fragment containing two bromine atoms will appear as a trio of peaks: M, M+2, and M+4, with a characteristic intensity ratio of approximately 1:2:1.[3] Fragments containing a single bromine atom will exhibit a doublet of peaks (M and M+2) with roughly equal intensity.[4] This isotopic signature is a powerful diagnostic tool for tracking the bromine atoms through the fragmentation process.
The molecular weight of this compound (C₆H₂Br₂O₄S) is calculated as follows:
-
C: 6 x 12.011 = 72.066
-
H: 2 x 1.008 = 2.016
-
Br: 2 x 79.904 = 159.808
-
O: 4 x 15.999 = 63.996
-
S: 1 x 32.065 = 32.065
-
Total Molecular Weight: ~330.0 g/mol
The molecular ion region should, therefore, exhibit peaks at m/z 328 (²⁷⁹Br), 330 (¹⁷⁹Br¹⁸¹Br), and 332 (²⁸¹Br). The aromatic nature of the thiophene ring is expected to lend considerable stability to the molecular ion, resulting in an observable, if not highly abundant, molecular ion peak.[5]
Predicted Fragmentation Pathways
The fragmentation of the this compound radical cation is predicted to proceed through a series of logical, energetically favorable steps, primarily driven by the loss of its functional groups. The proximity of the two carboxylic acid groups on the thiophene ring may also lead to "ortho effect" type interactions and rearrangements.
Initial Fragmentation: The Carboxylic Acid Groups
The carboxylic acid moieties are the most likely initial sites of fragmentation. Aromatic carboxylic acids characteristically lose hydroxyl radicals (•OH, 17 Da) and carboxyl radicals (•COOH, 45 Da).[5][6]
-
Loss of a Hydroxyl Radical ([M-17]⁺): Alpha-cleavage next to the carbonyl group can lead to the expulsion of an •OH radical. This is a common fragmentation pathway for carboxylic acids.[5]
-
Loss of a Carboxyl Radical ([M-45]⁺): The entire carboxylic acid group can be lost as a radical.
-
Decarboxylation - Loss of CO₂ ([M-44]•+): The loss of a neutral carbon dioxide molecule is a very common fragmentation for carboxylic acids, often preceded by a rearrangement.[7]
-
Sequential Losses: Following an initial loss, a second fragmentation from the remaining carboxylic acid group is highly probable. For instance, the [M-OH]⁺ ion could subsequently lose a molecule of carbon monoxide (CO, 28 Da).
The diagram below illustrates these initial fragmentation steps originating from the molecular ion.
Caption: Initial fragmentation of the molecular ion.
Secondary Fragmentation and Ring Cleavage
The fragments generated from the initial losses of the carboxylic acid functions will undergo further fragmentation. This can involve the loss of the bromine atoms or the cleavage of the thiophene ring itself.
-
Loss of Bromine: The C-Br bonds can cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This is a common fragmentation for brominated aromatic compounds. For example, the [M-2CO₂]•+ ion at m/z 240/242/244 could lose a bromine radical to form an ion at m/z 161/163. Subsequent loss of the second bromine would yield an ion at m/z 82.
-
Thiophene Ring Fragmentation: The thiophene ring, while aromatic, can fragment after the loss of its stabilizing substituents. Thiophene itself is known to fragment via the loss of a thioformyl radical (•CHS) or acetylene (C₂H₂).[4] For this substituted thiophene, we can anticipate the loss of fragments such as CO, CS, or C₂O₂.
A plausible extended fragmentation pathway is visualized below:
Caption: A proposed extended fragmentation pathway.
Summary of Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathway. The m/z values reflect the presence of the two bromine isotopes.
| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 328/330/332 | [C₆H₂Br₂O₄S]•+ | Molecular Ion (M•+) |
| 311/313/315 | [C₆HBr₂O₃S]+ | [M - •OH]+ |
| 284/286/288 | [C₅H₂Br₂O₂S]•+ | [M - CO₂]•+ |
| 283/285/287 | [C₅HBr₂O₂S]+ | [M - •COOH]+ or [M - •OH - CO]+ |
| 240/242/244 | [C₄H₂Br₂S]•+ | [M - 2CO₂]•+ |
| 161/163 | [C₄H₂BrS]+ | [M - 2CO₂ - •Br]+ |
| 82 | [C₄H₂S]•+ | [M - 2CO₂ - 2•Br]•+ |
Experimental Protocol: Acquiring the Mass Spectrum
To validate this predicted fragmentation pattern, the following experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended. The causality behind these parameter choices is to ensure sufficient energy for fragmentation while maintaining resolution and sensitivity.
1. Sample Preparation:
-
Dissolve a small amount (0.1-1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetone) to a concentration of approximately 1 mg/mL. The choice of a volatile solvent is crucial to ensure efficient vaporization in the ion source.
2. Instrument and Method Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is preferred to accurately determine the elemental composition of the fragments. A standard quadrupole instrument is also suitable for obtaining the primary fragmentation pattern.
-
Ionization Mode: Electron Ionization (EI). This is the standard "hard" ionization technique that provides rich fragmentation data for structural elucidation.
-
Electron Energy: 70 eV. This is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are generated. This energy level is sufficient to overcome the ionization potential of most organic molecules and induce characteristic fragmentation.
-
Ion Source Temperature: 200-250 °C. The temperature must be high enough to ensure complete vaporization of the sample but not so high as to cause thermal degradation before ionization. A temperature gradient may be necessary to find the optimal balance.
-
Inlet System: A direct insertion probe (DIP) or a gas chromatography (GC) inlet can be used. For a pure solid, a DIP is often simpler. If using GC, a suitable column (e.g., a DB-5 type) and temperature program would be required.
-
Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and the majority of the predicted fragments.
-
Scan Rate: 1-2 scans/second. This provides a good balance between acquiring a sufficient number of data points across a peak and maintaining good signal-to-noise.
3. Data Analysis:
-
Identify the molecular ion peak cluster at m/z 328, 330, and 332, and confirm the 1:2:1 intensity ratio.
-
Analyze the spectra for the predicted fragment ions, paying close attention to the isotopic patterns for fragments containing one or two bromine atoms.
-
Utilize the instrument's software to propose elemental compositions for the major fragments to confirm the neutral losses.
-
Compare the obtained spectrum to spectral databases (e.g., NIST, Wiley) for similar compounds to aid in the interpretation.
The logical flow for this experimental setup is as follows:
References
- 1. Thiophene-Based Double Helices: Radical Cations with SOMO-HOMO Energy Level Inversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Double Helices: Radical Cations with SOMO-HOMO Energy Level Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 2,5-Dibromothiophene-3,4-dicarboxylic Acid as a Functional Linker
Foreword: The Strategic Integration of Functionalized Thiophene Linkers in Advanced MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, finding applications in gas storage, catalysis, sensing, and importantly, in the realm of drug delivery and biomedical applications. The rational design of MOFs, which allows for tunable pore sizes, high surface areas, and adaptable chemical functionalities, is predicated on the judicious selection of their constituent metal nodes and organic linkers.
This document provides a comprehensive guide to the utilization of a highly functionalized organic linker, 2,5-Dibromothiophene-3,4-dicarboxylic acid , in the synthesis of novel MOFs. The presence of bromine atoms on the thiophene core introduces unique electronic properties and provides reactive sites for post-synthetic modification, opening avenues for the development of MOFs with enhanced stability, targeted functionality, and sophisticated applications. While specific literature on MOFs derived exclusively from this particular linker is emerging, this guide presents a generalized protocol adapted from well-established methods for synthesizing MOFs with analogous dicarboxylic acid linkers, particularly those based on the thiophene scaffold. These protocols are intended to serve as a robust starting point for researchers to explore, innovate, and optimize the synthesis of next-generation MOFs.
The Rationale for Employing this compound in MOF Synthesis
The selection of this compound as an organic linker is a strategic choice driven by several key molecular features:
-
Rigid Thiophene Core: The inherent rigidity of the thiophene ring contributes to the formation of stable and porous framework structures.
-
Bifunctional Carboxylic Acid Groups: The two carboxylic acid moieties provide the necessary coordination sites for linking with metal ions or clusters, forming the backbone of the MOF structure.
-
Reactive Bromine Functionalities: The bromine atoms serve as valuable handles for post-synthetic modification (PSM). This allows for the introduction of a wide array of functional groups after the initial MOF synthesis, enabling the fine-tuning of the material's properties for specific applications. For instance, the bromo-groups can be targeted in cross-coupling reactions to append moieties that can enhance drug loading capacity, modulate release kinetics, or introduce catalytic activity.
Generalized Protocols for MOF Synthesis
The following protocols are based on common solvothermal and hydrothermal synthesis methods for dicarboxylic acid-based MOFs. Researchers must note that the optimization of parameters such as temperature, reaction time, solvent system, and metal-to-ligand ratio is crucial for obtaining crystalline materials with the desired properties.
Materials and Reagents
-
Organic Linker: this compound (CAS: 190723-12-7)
-
Metal Precursors: A variety of metal salts can be employed, including but not limited to:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Zirconium(IV) chloride (ZrCl₄)
-
Lanthanide(III) nitrates (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)
-
-
Solvents: High-purity solvents are essential. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
N,N-Diethylformamide (DEF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
-
Modulators (Optional): The addition of modulators can influence crystal growth, size, and defect density. Examples include:
-
Acetic acid
-
Formic acid
-
Benzoic acid
-
Generalized Solvothermal Synthesis Protocol
This method is widely applicable for the synthesis of a broad range of MOFs.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
In a typical synthesis, dissolve the metal precursor (e.g., 0.1 mmol) and the this compound linker (0.1 mmol) in a suitable solvent or solvent mixture (e.g., 10 mL of DMF/EtOH, 1:1 v/v) in a Teflon-lined stainless-steel autoclave.
-
Expert Insight: The metal-to-linker ratio is a critical parameter that influences the resulting topology of the MOF. A 1:1 ratio is a common starting point, but variations should be explored.
-
-
Addition of Modulator (Optional):
-
If a modulator is used, add a molar excess (e.g., 10-50 equivalents relative to the metal precursor) to the reaction mixture.
-
Causality: Modulators compete with the linker for coordination to the metal centers, which can slow down the nucleation process and lead to larger, more well-defined crystals.
-
-
Sealing and Heating:
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C for a period of 24 to 72 hours.
-
Expert Insight: A slow heating and cooling ramp can often improve the crystallinity of the final product.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with the synthesis solvent (e.g., DMF) to remove any unreacted starting materials.
-
Subsequently, wash with a more volatile solvent (e.g., ethanol or methanol) to facilitate the removal of the high-boiling point synthesis solvent from the pores.
-
-
Activation:
-
Activate the MOF by heating the sample under vacuum at a temperature sufficient to remove the solvent molecules occluded within the pores without causing framework collapse. The activation temperature should be determined by thermogravimetric analysis (TGA).
-
Characterization of the Synthesized MOFs
A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.
| Characterization Technique | Purpose | Expected Outcome for a Thiophene-Based MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A well-defined diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be compared to simulated patterns if a single-crystal structure is obtained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers. | The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric COO⁻ stretching bands. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which solvent molecules are removed and the framework decomposes. | A multi-step weight loss curve, with the initial loss corresponding to guest solvent molecules and subsequent losses at higher temperatures indicating framework decomposition. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To measure the specific surface area and pore volume of the activated MOF. | A Type I or Type IV isotherm, depending on the pore size, with a calculated BET surface area that can range from a few hundred to several thousand m²/g. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images revealing the crystal habit (e.g., cubic, octahedral, rod-like) and size distribution of the synthesized material. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and pore geometry. | Provides the definitive crystal structure, allowing for the unambiguous determination of the MOF's topology and connectivity. |
Visualization of the MOF Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using this compound as the organic linker.
Caption: Generalized workflow for the solvothermal synthesis of MOFs.
Potential Applications in Drug Development
The unique structural and chemical features of MOFs synthesized from this compound make them promising candidates for various applications in drug development:
-
High-Capacity Drug Loading: The porous nature of these MOFs can allow for the encapsulation of a significant amount of therapeutic agents.
-
Controlled Release: The release of the encapsulated drug can be modulated by the pore size and the chemical environment within the MOF.
-
Targeted Delivery: The bromo-functional groups can be post-synthetically modified with targeting ligands (e.g., antibodies, peptides) to direct the MOF-drug conjugate to specific cells or tissues.
-
Combination Therapy: The MOF can be designed to carry multiple drugs with different mechanisms of action, enabling combination therapy from a single nanocarrier.
-
Biocatalysis: The introduction of catalytic sites via post-synthetic modification could enable the MOF to act as a biocatalyst in physiological environments.
Post-Synthetic Modification: A Pathway to Enhanced Functionality
The bromine atoms on the thiophene linker are ideal for a variety of post-synthetic modification reactions, such as Suzuki or Sonogashira cross-coupling. This allows for the covalent attachment of a wide range of functional molecules to the MOF framework without compromising its structural integrity.
Caption: Post-synthetic modification of a bromo-functionalized MOF.
Concluding Remarks and Future Outlook
The use of this compound as a linker in MOF synthesis represents a promising strategy for the development of advanced materials with tailored properties. The combination of a rigid, porous framework with the potential for post-synthetic modification opens up a vast design space for researchers in materials science, chemistry, and drug development. The protocols and insights provided herein are intended to serve as a foundational guide for the exploration of this exciting class of MOFs. Further research into the optimization of synthesis conditions and the exploration of a wider range of metal precursors and post-synthetic modifications will undoubtedly lead to the discovery of novel materials with groundbreaking applications.
Application Notes & Protocols: Polymerization of 2,5-Dibromothiophene-3,4-dicarboxylic Acid for Advanced Organic Electronics
Abstract
This document provides a comprehensive guide to the synthesis and application of polymers derived from 2,5-Dibromothiophene-3,4-dicarboxylic acid. Polythiophenes are a cornerstone class of materials in organic electronics, valued for their excellent charge transport properties and environmental stability.[1][2] The incorporation of carboxylic acid functionalities at the 3 and 4 positions of the thiophene ring offers unique advantages, including enhanced solubility, opportunities for post-polymerization modification, and the ability to anchor to metal oxide surfaces, making these polymers highly attractive for devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs).[3][4] This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, offering field-proven insights into catalyst selection, reaction optimization, and material characterization.
Introduction: The Strategic Advantage of 3,4-Dicarboxylic Acid Functionalization
The performance of conjugated polymers is intrinsically linked to their chemical structure. While poly(3-alkylthiophenes) (P3ATs) are widely studied, functionalization of the thiophene backbone provides a powerful tool to tune material properties.[2][5][6] The monomer, this compound, is a strategic choice for several reasons:
-
Solubility and Processability: The polar carboxylic acid groups can impart solubility in a range of solvents, which is often a challenge for rigid conjugated backbones.[7] This is crucial for solution-based processing techniques used in large-area electronics fabrication.
-
Interfacial Engineering: The acid moieties can act as anchoring groups, promoting strong adhesion and favorable electronic coupling with metal oxide layers (e.g., TiO₂, ZnO) commonly used as charge transport layers in OSCs or as gate dielectrics in OFETs.[3]
-
Post-Polymerization Modification: The carboxylic acid groups are versatile chemical handles. They can be readily converted to esters or amides, allowing for fine-tuning of the polymer's electronic properties, solubility, and morphology after the main backbone has been synthesized.[8]
This guide will detail three primary polymerization methodologies: Stille Coupling, Suzuki Coupling, and Direct Arylation Polymerization (DAP), providing a comparative analysis to inform your synthetic strategy.
General Workflow for Polymer Synthesis and Device Fabrication
The journey from monomer to a functional electronic device involves a multi-step process that requires careful execution and rigorous characterization at each stage. The following workflow provides a high-level overview of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 104.197.3.79 [104.197.3.79]
- 4. nbinno.com [nbinno.com]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
Application of 2,5-Dibromothiophene-3,4-dicarboxylic Acid in the Synthesis of Novel Polyimide Covalent Organic Frameworks
Introduction: Unlocking the Potential of Thiophene-Based Building Blocks in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with exceptional potential across a spectrum of applications, including gas storage, catalysis, and optoelectronics. The ability to precisely tailor their structure and functionality at the molecular level through the judicious choice of organic building blocks is a key driver of this interest. Thiophene-containing COFs are of particular significance due to the unique electronic properties imparted by the sulfur-rich aromatic rings, which can facilitate charge transport and enhance photocatalytic activity.
This application note details the utility of 2,5-Dibromothiophene-3,4-dicarboxylic acid as a versatile precursor for the synthesis of novel polyimide (PI) COFs. While not directly employed as a monomer in its dicarboxylic acid form, this molecule serves as a critical starting material for the generation of a highly reactive dianhydride monomer. The subsequent condensation of this thiophene-based dianhydride with a multitopic amine linker under solvothermal conditions yields a robust, porous, and crystalline polyimide COF. The presence of the thiophene moiety in the COF backbone is anticipated to bestow favorable electronic characteristics, while the bromine atoms offer potential sites for post-synthetic modification, further expanding the functional landscape of the resulting material.
Strategic Rationale: From Dicarboxylic Acid to Polyimide COF
The synthetic strategy hinges on a two-step approach, a common and effective method in the synthesis of polyimide COFs. This methodology is predicated on the high reactivity of anhydrides towards amines, forming stable imide linkages.
Step 1: Synthesis of the Dianhydride Monomer. The initial and crucial step involves the conversion of this compound to its corresponding dianhydride. This is typically achieved through a dehydration reaction, often facilitated by acetic anhydride[1]. The resulting 2,5-Dibromothieno[3,4-c]furan-1,3-dione is a more electrophilic species, primed for reaction with nucleophilic amines.
Step 2: Polycondensation for COF Formation. The synthesized dianhydride is then reacted with a geometrically suitable amine linker, such as the trigonal 1,3,5-tris(4-aminophenyl)benzene (TAPB), under solvothermal conditions. This reaction proceeds via a polycondensation mechanism to form a 2D porous network with a periodic structure. The choice of a C3-symmetric amine with a C2-symmetric dianhydride is a well-established approach to generate hexagonal porous frameworks[2][3].
Experimental Protocols
Part 1: Synthesis of 2,5-Dibromothieno[3,4-c]furan-1,3-dione (Thiophene Dianhydride Monomer)
Causality Behind Experimental Choices:
-
Acetic Anhydride as Reagent and Solvent: Acetic anhydride serves as both a dehydrating agent and a solvent for the reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature, ensuring a reasonable reaction rate.
-
Heating under Reflux: This maintains the reaction mixture at a constant, elevated temperature to drive the dehydration reaction to completion.
-
Evaporation to Dryness: This method is effective for removing the acetic anhydride and acetic acid byproduct, yielding the crude product.
-
Recrystallization for Purification: This is a standard technique for purifying solid organic compounds, ensuring the high purity of the monomer required for the successful synthesis of a crystalline COF.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g).
-
Addition of Acetic Anhydride: To the flask, add an excess of acetic anhydride (e.g., 50 mL).
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The solid dicarboxylic acid should gradually dissolve as it converts to the more soluble anhydride.
-
Work-up: After cooling to room temperature, the reaction mixture is evaporated to dryness under reduced pressure to remove the excess acetic anhydride and acetic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and heptane) to yield pure 2,5-Dibromothieno[3,4-c]furan-1,3-dione as a crystalline solid.
Part 2: Synthesis of the Thiophene-Based Polyimide COF (Th-PI-COF)
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This method, conducted in a sealed vessel at elevated temperatures, allows for the formation of highly crystalline COFs. The increased pressure and temperature facilitate the reversible reactions that are necessary for error correction and the growth of an ordered framework[4][5].
-
Solvent System: A mixture of high-boiling point aprotic solvents like N-methyl-2-pyrrolidone (NMP) and a catalyst-containing solvent such as meta-cresol with isoquinoline is often employed. This combination provides a suitable medium for the dissolution of the monomers and catalyzes the imide formation[2].
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture, which can interfere with the polymerization and affect the quality of the COF.
-
Purification by Washing: A thorough washing procedure with various solvents is crucial to remove any unreacted monomers, oligomers, and the high-boiling reaction solvent from the pores of the COF, leading to a clean, porous material.
Step-by-Step Protocol:
-
Monomer Preparation: In a Pyrex tube, add 2,5-Dibromothieno[3,4-c]furan-1,3-dione (e.g., 0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.10 mmol).
-
Solvent Addition: Add a mixture of NMP and meta-cresol (e.g., 1:1 v/v, 1.0 mL) containing a catalytic amount of isoquinoline.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Freeze-Pump-Thaw Cycles: Subject the reaction tube to three freeze-pump-thaw cycles to degas the solution.
-
Sealing: Seal the Pyrex tube under vacuum.
-
Heating: Place the sealed tube in an oven and heat at a constant temperature (e.g., 200 °C) for 3-5 days. A solid precipitate should form during this time.
-
Isolation: After cooling to room temperature, the solid product is isolated by filtration.
-
Washing and Activation: The collected solid is washed extensively with anhydrous N,N-dimethylformamide (DMF), acetone, and finally, methanol. The product is then dried under vacuum at an elevated temperature (e.g., 120 °C) to afford the activated Th-PI-COF.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the Th-PI-COF.
Characterization and Expected Properties
The successful synthesis of the Th-PI-COF should be confirmed through a suite of characterization techniques:
| Technique | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | A crystalline pattern with distinct peaks corresponding to the ordered porous structure. The experimental pattern should be in good agreement with the simulated pattern of the proposed hexagonal lattice. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Appearance of characteristic imide C=O stretching bands (around 1720 and 1780 cm⁻¹) and the disappearance of the N-H stretching bands of the amine monomer and the C=O bands of the anhydride. |
| Solid-State ¹³C NMR Spectroscopy | Resonances corresponding to the carbon atoms in the COF backbone, confirming the formation of the imide linkage. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | Visualization of the morphology of the COF particles, which can range from nanofibers to well-defined crystals. |
| Nitrogen Adsorption-Desorption Isotherms | A type I or type IV isotherm, indicating a porous material with a high Brunauer-Emmett-Teller (BET) surface area and a well-defined pore size distribution. |
Potential Applications and Future Directions
The unique combination of a porous, crystalline framework with the electronic properties of the thiophene moiety opens up a range of potential applications for this novel Th-PI-COF.
Caption: Structure-application relationship of Th-PI-COF.
-
Gas Storage and Separation: The high surface area and tunable porosity of the Th-PI-COF could be exploited for the selective adsorption and storage of gases like CO₂ and H₂.
-
Heterogeneous Catalysis: The thiophene units can act as catalytic sites, and the robust polyimide framework provides excellent thermal and chemical stability, making it a promising candidate for a recyclable heterogeneous catalyst.
-
Optoelectronics and Sensing: The conjugated nature of the thiophene-containing backbone may lead to interesting photophysical properties, with potential applications in light-emitting diodes, photovoltaics, and chemical sensors.
-
Post-Synthetic Modification: The bromine atoms on the thiophene ring are amenable to a variety of post-synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions. This allows for the introduction of a wide range of functional groups into the COF pores, further tailoring its properties for specific applications.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel thiophene-based polyimide covalent organic frameworks. The two-step synthetic route, involving the formation of a dianhydride monomer followed by solvothermal polycondensation, is a robust and reliable method for constructing these highly ordered and porous materials. The resulting Th-PI-COF, with its unique structural and electronic features, holds significant promise for a variety of advanced applications. The protocols and insights provided in this application note are intended to guide researchers in the successful synthesis and exploration of this exciting new class of materials.
References
Application Notes and Protocols: Leveraging 2,5-Dibromothiophene-3,4-dicarboxylic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for benzene and other aromatic systems. Its unique electronic properties and ability to engage in specific hydrogen bonding and hydrophobic interactions have made it a cornerstone in the design of numerous therapeutic agents. Thiophene-containing molecules have demonstrated a wide array of biological activities, including acting as inhibitors of kinases, tubulin, and topoisomerase, making them crucial in the development of anticancer agents.[1][2] 2,5-Dibromothiophene-3,4-dicarboxylic acid stands out as a particularly valuable and versatile starting material.[3] Its structure is pre-functionalized with multiple reactive sites: two bromine atoms at the 2- and 5-positions, ideal for carbon-carbon bond formation via cross-coupling reactions, and two carboxylic acid groups at the 3- and 4-positions, which can be readily converted into amides, esters, or serve as precursors for cyclization into fused heterocyclic systems.[3][4]
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for transforming this compound into key pharmaceutical intermediates, with a focus on explaining the causality behind experimental choices to ensure reproducibility and success.
Core Synthetic Pathways and Methodologies
The strategic derivatization of this compound allows for the construction of complex molecular architectures. The primary pathways involve either modification of the carboxylic acid groups, substitution at the bromine-bearing carbons, or a combination of both.
Pathway 1: Functionalization of the Carboxylic Acid Moieties
The carboxylic acid groups are often the initial point of modification, primarily to form amides, which are essential for many subsequent cyclization reactions, or to be converted into more reactive species like acid chlorides.
The amide bond is a fundamental linkage in over 25% of all marketed pharmaceuticals. Direct conversion of the dicarboxylic acid to the corresponding diamide is a critical first step for synthesizing fused heterocyclic systems like thieno[3,4-d]pyridazines. While numerous methods exist for amide formation, a common approach involves activation of the carboxylic acid followed by reaction with an amine.[5][6][7] Microwave-assisted synthesis can often accelerate this process, leading to shorter reaction times and higher yields.[5]
Protocol 1: Synthesis of 2,5-Dibromothiophene-3,4-dicarboxamide
-
Rationale: This protocol utilizes oxalyl chloride to convert the carboxylic acids into highly reactive acid chloride intermediates in situ. These intermediates are not isolated but are immediately reacted with an excess of ammonium hydroxide to form the stable diamide. The use of a catalytic amount of DMF accelerates the formation of the acid chloride via the Vilsmeier reagent.
-
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Concentrated Ammonium Hydroxide (NH₄OH) (excess)
-
Ice bath
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.5 eq) dropwise to the stirred suspension. Caution: Gas evolution (CO, CO₂, HCl) will occur.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours until the suspension becomes a clear solution, indicating the formation of the diacid chloride.[8]
-
In a separate flask, cool an excess of concentrated ammonium hydroxide in a large ice bath.
-
Slowly add the diacid chloride solution from step 5 to the cold ammonium hydroxide with vigorous stirring. A precipitate will form immediately.
-
Continue stirring for 1 hour, allowing the mixture to slowly warm to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and a small amount of cold DCM to remove any unreacted starting material and impurities.
-
Dry the resulting white to off-white solid under vacuum to yield 2,5-Dibromothiophene-3,4-dicarboxamide.
-
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Pathway 2: Palladium-Catalyzed Cross-Coupling at C2 and C5 Positions
The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura and Sonogashira reactions are workhorse transformations in this context, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents.[9]
The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with organoboronic acids.[10][11] This reaction is fundamental for constructing the biaryl and heteroaryl structures found in many kinase inhibitors and other targeted therapies.[12] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation.[13]
Protocol 2: Double Suzuki-Miyaura Coupling of a Thiophene Diester
-
Rationale: This protocol first converts the dicarboxylic acid to a more soluble diester (e.g., diethyl ester) to improve reaction homogeneity. A palladium catalyst, typically with phosphine ligands like PPh₃, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][14] An aqueous base (e.g., K₂CO₃ or K₃PO₄) is essential for activating the boronic acid in the transmetalation step.[10][11]
-
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | 1,4-Dioxane/H₂O | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | ~95 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DMF/H₂O | ~85 |
-
Experimental Workflow Diagram
Caption: General workflow for a double Suzuki-Miyaura coupling reaction.
-
Procedure:
-
To a flame-dried Schlenk flask, add the starting material (e.g., Diethyl 2,5-dibromothiophene-3,4-dicarboxylate, 1.0 eq), the desired arylboronic acid (2.2-2.5 eq), and the base (e.g., K₂CO₃, 4.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-diarylthiophene derivative.
-
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are precursors for many complex heterocyclic compounds and are found in various biologically active molecules.[9] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[15][16]
Protocol 3: Double Sonogashira Coupling of this compound
-
Rationale: This protocol uses a classic Pd/Cu catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the oxidative addition, while the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[17] An amine base like triethylamine (Et₃N) is used both as a base and often as the solvent.
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous triethylamine followed by the terminal alkyne (2.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the 2,5-dialkynylthiophene derivative.
-
Pathway 3: Synthesis of Fused Heterocyclic Systems
The true power of this compound lies in its ability to serve as a precursor for fused heterocyclic systems. These scaffolds are of high interest in pharmaceutical development, particularly as kinase inhibitors.[1]
Thienopyridazines are an important class of fused heterocycles.[18] The thieno[3,4-d]pyridazine core can be readily synthesized from this compound or its derivatives by condensation with hydrazine.
-
Synthetic Pathway Overview
Caption: Synthesis of thieno[3,4-d]pyridazine derivatives.
Protocol 4: Synthesis of 5,7-Dibromothieno[3,4-d]pyridazine-1,4(2H,3H)-dione
-
Rationale: This protocol involves a cyclocondensation reaction. The dicarboxylic acid is reacted with hydrazine hydrate. The initial reaction forms a dihydrazide intermediate which then cyclizes upon heating, with the elimination of water, to form the stable fused pyridazinedione ring system.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC. A new, less polar spot should appear.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum. This intermediate can be further functionalized at the bromine positions.
-
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. The orthogonal reactivity of its carboxylic acid and bromo functionalities allows for a wide range of synthetic manipulations. The protocols outlined here for amide formation, Suzuki and Sonogashira cross-coupling, and the synthesis of fused thienopyridazine systems provide a robust foundation for researchers in drug discovery. By leveraging these pathways, scientists can efficiently generate libraries of novel thiophene-based compounds for screening against various biological targets, particularly in the pursuit of new kinase inhibitors and other targeted cancer therapies.[1][19][12]
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. diva-portal.org [diva-portal.org]
- 8. rsc.org [rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. drpress.org [drpress.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Cosmetics with 2,5-Dibromothiophene-3,4-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the research and development of cosmetic formulations incorporating derivatives of 2,5-Dibromothiophene-3,4-dicarboxylic acid. While direct, market-ready formulation data is limited, this guide synthesizes available chemical data, potential biological activities, and established cosmetic formulation principles to provide a robust framework for innovation. The focus is on leveraging the unique chemical scaffold of thiophene derivatives to create novel active ingredients for advanced skincare applications.
Introduction: The Potential of Thiophene Scaffolds in Cosmetics
Thiophene-containing compounds are a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] These biological activities are highly relevant to the development of advanced cosmetic products aimed at addressing concerns such as skin aging, inflammation, and microbial imbalances.
This compound serves as a key building block for the synthesis of novel cosmetic ingredients.[3] Its thiophene core, functionalized with carboxylic acid groups and reactive bromine atoms, offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with tailored physicochemical and biological properties.[3]
Potential Cosmetic Applications:
-
Anti-aging: Thiophene derivatives with antioxidant properties can help protect the skin from oxidative stress, a key contributor to premature aging.[1]
-
Skin Brightening: By exploring derivatives that may influence melanogenesis, new skin-lightening agents could be developed.
-
Anti-inflammatory: For sensitive or irritated skin, thiophene-based compounds with anti-inflammatory activity could offer soothing benefits.[2]
-
Antimicrobial: Derivatives could be designed to have selective antimicrobial activity, beneficial for acne-prone skin or for preserving the cosmetic formulation itself.
Synthesis of Functional Derivatives
The versatility of this compound lies in its potential for derivatization. The carboxylic acid groups can be converted into esters, amides, or other functional groups to modulate solubility, skin penetration, and biological activity. The bromine atoms can be utilized in cross-coupling reactions to introduce further molecular diversity.
Esterification of Carboxylic Acid Groups
Esterification is a fundamental approach to modify the lipophilicity of the parent compound, which can enhance its compatibility with cosmetic formulations and improve skin penetration.
Protocol: Synthesis of Diethyl 2,5-Dibromothiophene-3,4-dicarboxylate
This protocol is a general guideline and should be optimized for specific ester derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of the desired alcohol (e.g., ethanol for the diethyl ester).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Amidation of Carboxylic Acid Groups
Amide derivatives can introduce hydrogen bonding capabilities, potentially altering the interaction of the molecule with biological targets.
Protocol: Synthesis of a Diamide Derivative
-
Activation of Carboxylic Acids: Convert the dicarboxylic acid to the more reactive diacyl chloride by treating it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Amidation Reaction: In a separate flask, dissolve the desired amine in an inert solvent. Cool the solution in an ice bath.
-
Addition: Slowly add the diacyl chloride solution to the amine solution under vigorous stirring. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary to neutralize the HCl generated.
-
Work-up and Purification: After the reaction is complete, the work-up and purification procedure will depend on the properties of the resulting amide. Standard techniques include extraction, precipitation, and chromatography.
Formulation Development: Incorporating Thiophene Derivatives
The incorporation of novel active ingredients into stable and aesthetically pleasing cosmetic formulations is a critical step. The following are example frameworks for different types of cosmetic products.
Oil-in-Water (O/W) Emulsion for a Cream or Lotion
This is a versatile base for delivering both hydrophilic and lipophilic actives.
| Phase | Ingredient | Function | Concentration (% w/w) |
| A (Oil Phase) | Cetearyl Alcohol | Thickener, Emollient | 3.0 - 5.0 |
| Glyceryl Stearate | Emulsifier | 2.0 - 4.0 | |
| Stearic Acid | Thickener, Emulsifier | 1.0 - 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 5.0 - 10.0 | |
| Thiophene Derivative (Ester) | Active Ingredient | 0.1 - 2.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 5.0 | |
| Xanthan Gum | Stabilizer, Thickener | 0.2 - 0.5 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 0.5 - 1.0 |
| Tocopherol (Vitamin E) | Antioxidant | 0.1 - 0.5 |
Protocol:
-
Heat Phase A and Phase B separately to 75°C.
-
Slowly add Phase A to Phase B with continuous homogenization to form an emulsion.
-
Cool the emulsion to 40°C with gentle stirring.
-
Add the ingredients of Phase C one by one, mixing well after each addition.
-
Adjust the pH if necessary.
Anhydrous Serum Formulation
Anhydrous formulations can be suitable for highly lipophilic derivatives and can offer enhanced stability.
| Ingredient | Function | Concentration (% w/w) |
| Cyclopentasiloxane | Volatile Silicone, Emollient | 40.0 - 60.0 |
| Dimethicone | Emollient, Occlusive | 10.0 - 20.0 |
| Squalane | Emollient | 10.0 - 15.0 |
| Thiophene Derivative (Ester) | Active Ingredient | 0.1 - 2.0 |
| Ascorbyl Tetraisopalmitate | Oil-Soluble Vitamin C | 1.0 - 5.0 |
| Bisabolol | Soothing Agent | 0.1 - 0.5 |
Protocol:
-
In a suitable vessel, combine all ingredients.
-
Mix until the solution is clear and uniform.
Characterization and Stability Testing
Once a formulation is developed, its physical and chemical stability must be thoroughly evaluated.
| Test | Method | Acceptance Criteria |
| Physical Stability | Centrifugation, Freeze-Thaw Cycles, High-Temperature Storage (e.g., 40°C, 45°C, 50°C) | No phase separation, crystallization, or significant change in viscosity, color, or odor. |
| Chemical Stability of the Active | HPLC analysis of the formulation stored under different temperature and light conditions. | The concentration of the thiophene derivative should remain within 90-110% of the initial concentration. |
| Microbiological Stability | Preservative efficacy testing (challenge test). | The formulation must meet the acceptance criteria for microbial growth as per relevant pharmacopeia or cosmetic regulations. |
Safety and Toxicological Considerations
Thorough safety testing is paramount before any cosmetic product can be brought to market.
-
Skin Irritation and Sensitization: In vitro and/or in vivo tests (e.g., Human Repeat Insult Patch Test) should be conducted to assess the potential for skin irritation and allergic contact dermatitis. Safety data for 2,5-dibromothiophene indicates it can cause skin and eye irritation.[4]
-
Phototoxicity: If the compound absorbs UV radiation, its potential for phototoxicity should be evaluated.
-
Genotoxicity and Systemic Toxicity: Depending on the structure of the derivative and its potential for skin penetration, further toxicological studies may be required.
Workflow and Pathway Diagrams
Experimental Workflow for Cosmetic Formulation Development
Caption: A streamlined workflow for the development of cosmetics containing novel thiophene derivatives.
Conclusion
This compound and its derivatives represent a promising, yet largely unexplored, class of compounds for cosmetic applications. Their versatile chemistry allows for the creation of novel active ingredients with potential anti-aging, anti-inflammatory, and other skin-benefiting properties. This guide provides a foundational framework for researchers to begin exploring this exciting area. It is crucial to underscore that any new derivative must undergo rigorous stability and safety testing before it can be considered for commercial use.
References
Esterification methods for 2,5-Dibromothiophene-3,4-dicarboxylic acid
An Application Guide to the Esterification of 2,5-Dibromothiophene-3,4-dicarboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2,5-Dibromothiophene-3,4-dicarboxylate Esters
This compound is a pivotal building block in the fields of materials science and medicinal chemistry. Its rigid, electron-rich thiophene core, flanked by versatile carboxylic acid groups and reactive bromine atoms, makes it an ideal precursor for synthesizing complex organic molecules.[1] The ester derivatives of this compound are particularly valuable, serving as key intermediates in the production of conductive polymers, organic light-emitting diodes (OLEDs), and pharmacologically active compounds.[1][2][3] The conversion of the polar carboxylic acid groups into less polar ester functionalities enhances solubility in organic solvents and allows for further chemical transformations, such as cross-coupling reactions at the bromine positions.[2]
This guide provides an in-depth analysis of three distinct and reliable methods for the esterification of this compound. Each protocol is presented with detailed, step-by-step instructions, insights into the underlying chemical principles, and expert advice to ensure successful synthesis.
The Synthetic Challenge: Steric Hindrance and Electronic Effects
The direct esterification of this compound presents a unique set of challenges. The two carboxylic acid groups are situated adjacent to each other on the thiophene ring, leading to significant steric hindrance. This crowding can impede the approach of the alcohol nucleophile to the carbonyl carbon. Furthermore, the electron-withdrawing nature of the bromine atoms can influence the reactivity of the carboxylic acid groups. Selecting the appropriate esterification method is therefore critical to overcoming these hurdles and achieving high yields of the desired diester.
Method 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a foundational organic reaction that utilizes a strong acid catalyst to combine a carboxylic acid and an alcohol.[4][5] This method is often the first choice due to its simplicity and the use of inexpensive reagents. The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[6][7] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water that is formed as a byproduct.[5][8]
Causality Behind Experimental Choices
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[9] Secondly, as a strong dehydrating agent, it sequesters the water produced, helping to drive the equilibrium forward.[7]
-
Excess Alcohol: Using the alcohol as the solvent ensures it is present in a large molar excess, which, according to Le Châtelier's principle, pushes the reaction equilibrium towards the formation of the ester.[6][10]
-
Heat/Reflux: The reaction is typically slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to overcome the steric hindrance and achieve a reasonable reaction rate.[8]
Experimental Protocol: Synthesis of Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10.0 g, 0.03 mol).
-
Reagent Addition: Add 150 mL of anhydrous methanol. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Caution: This addition is exothermic.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into 300 mL of ice-cold water. A white precipitate of the diester should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure dimethyl 2,5-dibromothiophene-3,4-dicarboxylate.
-
Dry the purified product under vacuum.
-
Data Summary: Fischer-Speier Esterification
| Alcohol | Catalyst | Temperature | Reaction Time | Typical Yield |
| Methanol | H₂SO₄ | Reflux (~65°C) | 8-12 hours | 85-95% |
| Ethanol | H₂SO₄ | Reflux (~78°C) | 10-16 hours | 80-90% |
| n-Butanol | H₂SO₄ | Reflux (~118°C) | 12-24 hours | 75-85% |
Diagram: Fischer-Speier Esterification Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. athabascau.ca [athabascau.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cerritos.edu [cerritos.edu]
Application Note & Protocols: The Strategic Role of 2,5-Dibromothiophene-3,4-dicarboxylic Acid in Advanced Conductive Polymer Synthesis
Introduction: Beyond Simple Conduction
In the landscape of organic electronics, polythiophenes represent a cornerstone class of conductive polymers, prized for their excellent chemical stability and tunable electronic properties.[1] However, the evolution of this field from simple bulk conductivity to sophisticated device architectures, such as chemical sensors, bioelectronic interfaces, and oriented films for organic photovoltaics (OPVs), demands a higher degree of functionality. This has propelled the development of monomers bearing functional groups that can modulate polymer properties and enable post-polymerization modification or specific interactions with surfaces and other materials.
2,5-Dibromothiophene-3,4-dicarboxylic acid stands out as a monomer of strategic importance.[2] The vicinal dicarboxylic acid groups on the thiophene backbone are not merely passive substituents; they are powerful tools that impart unique characteristics to the resulting polymer. These acidic moieties can:
-
Serve as Anchoring Points: The carboxyl groups can form strong bonds with metal oxide surfaces (e.g., TiO₂, ZnO), enabling the robust assembly of polymer layers on electrodes, which is critical for devices like organic solar cells and sensors.
-
Modulate Electronic Properties: As electron-withdrawing groups, the carboxylic acids lower the energy levels of the Highest Occupied Molecular Orbital (HOMO), which can be advantageous for tuning the open-circuit voltage in photovoltaic devices and enhancing stability.[3]
-
Enable pH-Responsiveness: The acidity of the carboxyl groups allows the polymer's solubility and electronic properties to be modulated by pH, opening avenues for applications in smart materials and biological sensors.
-
Facilitate Intermolecular Interactions: The potential for hydrogen bonding can influence polymer chain packing and morphology, impacting both charge transport and thermal properties.[4]
This application guide provides a comprehensive overview and detailed protocols for the synthesis of conductive polymers using this compound, focusing on a scientifically robust strategy that addresses the inherent challenges of working with acidic monomers.
The Core Challenge: Catalyst-Functionality Incompatibility
A significant hurdle in the synthesis of conjugated polymers from monomers bearing acidic protons, such as carboxylic acids, is the incompatibility of the acidic group with the catalysts and reagents used in standard cross-coupling reactions (e.g., Suzuki, Stille, Kumada). The acidic proton can quench organometallic intermediates, and the carboxylate can coordinate to the metal center of the catalyst (e.g., Palladium or Nickel), deactivating it and halting polymerization.[3]
Therefore, a direct polymerization of this compound is often infeasible. The most effective and widely adopted solution is a three-stage protection-polymerization-deprotection strategy . This approach preserves the integrity of the polymerization reaction while ensuring the desired functionality is present in the final polymer.
Caption: A generalized workflow for synthesizing functional polythiophenes.
Part 1: Monomer Protection Protocol
The first critical step is to mask the reactive carboxylic acid groups by converting them into esters. Methyl or ethyl esters are commonly used due to the relative ease of both their formation and subsequent cleavage.
Protocol 1.1: Synthesis of Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate
This protocol details the conversion of the diacid to its dimethyl ester derivative, which is stable under common cross-coupling conditions.
Rationale: Fischer esterification provides a straightforward method for converting carboxylic acids to methyl esters using an excess of methanol as both reagent and solvent, with a strong acid catalyst. Thionyl chloride (SOCl₂) is also highly effective as it reacts with methanol to generate HCl in situ and also activates the carboxylic acid, driving the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) (2.2 eq, added dropwise)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to obtain pure dimethyl 2,5-dibromothiophene-3,4-dicarboxylate.
Part 2: Conductive Polymer Synthesis Protocol
With the protected monomer in hand, polymerization can proceed. Stille cross-coupling is a robust and versatile method for forming C-C bonds and is well-suited for this purpose. It involves the reaction of an organotin reagent with an organic halide, catalyzed by a palladium complex.
Protocol 2.1: Stille Cross-Coupling Polymerization
This protocol describes the copolymerization of the protected thiophene monomer with a distannylated comonomer.
Rationale: The Stille coupling is highly tolerant of a wide variety of functional groups (including esters), making it ideal for this synthesis. The choice of comonomer (e.g., a distannylated thiophene or benzene derivative) allows for precise tuning of the final polymer's electronic and physical properties. The Pd(PPh₃)₄ catalyst is a reliable choice for this transformation.
Caption: Schematic of the Stille cross-coupling polymerization.
Materials:
-
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate (1.0 eq)
-
Comonomer, e.g., 2,5-Bis(trimethylstannyl)thiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask, condenser, inert atmosphere setup (Argon or Nitrogen)
-
Methanol
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the protected thiophene monomer, the distannyl comonomer, and the Pd(PPh₃)₄ catalyst.
-
Add anhydrous, degassed solvent via cannula.
-
Thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with inert gas.
-
Heat the mixture to 90-110 °C under a positive pressure of inert gas and stir vigorously for 24-48 hours. The reaction progress can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, pour the viscous solution into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Collect the polymer precipitate by filtration.
-
To remove catalyst residues and oligomers, purify the polymer by Soxhlet extraction, sequentially with methanol, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.
-
Precipitate the polymer from the chloroform/chlorobenzene solution into methanol again, filter, and dry under vacuum to yield the final protected polymer.
Part 3: Deprotection to Yield the Functional Polymer
The final step is to hydrolyze the ester groups to regenerate the carboxylic acids, yielding the target functional conductive polymer.
Protocol 3.1: Base-Catalyzed Hydrolysis (Saponification)
Rationale: Saponification using a strong base like potassium hydroxide is an effective method for cleaving methyl esters. The resulting polymer will be in its carboxylate salt form, which is often more soluble in polar solvents, aiding the reaction. Subsequent acidification protonates the carboxylates to yield the final diacid-functionalized polymer.
Materials:
-
Protected Polymer (from Protocol 2.1)
-
Potassium Hydroxide (KOH) (large excess)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric Acid (HCl) (e.g., 2 M solution)
-
Dialysis tubing (if applicable)
Procedure:
-
Dissolve or suspend the protected polymer in a mixture of THF and water.
-
Add a large excess of KOH and heat the mixture to reflux for 24 hours, or until FT-IR analysis shows the disappearance of the ester carbonyl peak (~1720 cm⁻¹) and the appearance of a carboxylate peak (~1550-1610 cm⁻¹).
-
Cool the reaction mixture. If the polymer has precipitated, isolate it by filtration. If it remains in solution, remove the THF via rotary evaporation.
-
Re-dissolve or suspend the polymer salt in water and slowly acidify by adding HCl solution while stirring. The functionalized polymer should precipitate as its solubility decreases upon protonation.
-
Collect the final polymer by filtration.
-
Wash the polymer extensively with deionized water to remove all salts. Dialysis against deionized water is a highly effective purification method at this stage.
-
Dry the final product, poly(thiophene-3,4-dicarboxylic acid) copolymer, under high vacuum.
Properties and Characterization Data
The final polymer, featuring a conjugated backbone decorated with carboxylic acid groups, is expected to exhibit properties characteristic of a p-type organic semiconductor. Direct quantitative data for homopolymers of 2,5-dibromo-3,4-thiophenedicarboxylic acid is scarce in the literature; however, data from analogous structures provide valuable insight into expected performance.
| Property | Expected Value / Characteristic | Rationale & Significance |
| Electrical Conductivity | 10⁻⁶ to 10⁻⁴ S/cm | The value is typical for undoped semiconducting polymers. Doping can significantly increase this. The bulky, polar side groups may slightly hinder interchain hopping compared to simple poly(3-alkylthiophenes).[5] |
| HOMO Energy Level | -5.7 to -5.9 eV | The electron-withdrawing nature of the two carboxylic acid groups stabilizes the HOMO level (lowers its energy) compared to unsubstituted polythiophene. This is beneficial for air stability and tuning device energetics.[3] |
| LUMO Energy Level | -3.8 to -4.0 eV | The LUMO level is also lowered, though often to a lesser extent than the HOMO level.[3] |
| Electrochemical Band Gap | ~1.9 to 2.1 eV | Calculated from the difference between HOMO and LUMO levels. This corresponds to absorption in the visible region of the spectrum. |
| Solubility | Poor in non-polar organic solvents; soluble in basic aqueous solutions and polar aprotic solvents (e.g., NMP, DMSO). | The high polarity and hydrogen-bonding capability of the carboxylic acids dominate solubility behavior, making it distinct from alkylated polythiophenes. |
| Thermal Stability | Decomposition temperature > 200 °C | Polythiophene backbones are generally robust. The decomposition onset will likely be related to the decarboxylation of the acid groups.[5] |
Note: The values presented are estimates based on data for structurally similar polymers, such as poly(2-thiophen-3-yl-malonic acid) and other polythiophenes with polar functional groups, and should be confirmed experimentally for the specific polymer synthesized.[3][5]
References
- 1. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Organic Framework Design with 2,5-Dibromothiophene-3,4-dicarboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] Their exceptionally high surface areas, tunable pore sizes, and the ability to be chemically modified make them highly attractive for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][3][4][5][6][7] The choice of the organic linker is a critical determinant of the final MOF's properties and functionality.[8]
This guide focuses on the use of 2,5-Dibromothiophene-3,4-dicarboxylic acid as a versatile and functional linker for the design and synthesis of novel MOFs. The presence of bromine atoms on the thiophene core offers unique opportunities for post-synthetic modification, allowing for the introduction of further functionalities.[9][10][11][12][13] The dicarboxylic acid groups provide robust coordination sites for the formation of stable framework structures.[8]
These application notes will provide a comprehensive overview, from the synthesis of the linker itself to the solvothermal synthesis of MOFs, their characterization, and potential applications, with a particular emphasis on drug delivery systems.
PART 1: The this compound Linker
Linker Profile
| Property | Value | Source |
| Chemical Name | This compound | [14][15][16] |
| CAS Number | 190723-12-7 | [15] |
| Molecular Formula | C₆H₂Br₂O₄S | [14] |
| Molecular Weight | 331.95 g/mol | [14] |
| Appearance | White to off-white solid | [14] |
| Melting Point | 290 - 294 °C | [14] |
| Solubility | Insoluble in water; Soluble in polar organic solvents like DMSO | [14] |
Synthesis of the Linker
The synthesis of this compound can be achieved through the bromination of thiophene-3,4-dicarboxylic acid.[14] This process requires careful control of reaction conditions to ensure high yield and purity.
Protocol: Synthesis of this compound
Materials:
-
Thiophene-3,4-dicarboxylic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Trifluoroacetic acid
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiophene-3,4-dicarboxylic acid in a mixture of concentrated sulfuric acid and trifluoroacetic acid at 0°C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution while maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction and prevent over-bromination.
-
Reaction Progression: After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product. This step neutralizes the strong acids and precipitates the less soluble product.
-
Workup: Quench the excess bromine by adding a saturated solution of sodium sulfite until the orange color disappears.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum at 60-80°C.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: MOF Synthesis and Design
The solvothermal method is a widely employed technique for the synthesis of MOFs, involving the reaction of the organic linker and a metal salt in a sealed vessel at elevated temperatures.[17][18] The choice of metal salt, solvent, temperature, and reaction time significantly influences the resulting MOF's topology and properties.
General Protocol for Solvothermal MOF Synthesis
Materials:
-
This compound linker
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless steel autoclave
-
Oven or heating mantle
-
Centrifuge
-
Glass vials
Procedure:
-
Precursor Solution: In a glass vial, dissolve the this compound linker and the chosen metal salt in the selected solvent. The molar ratio of linker to metal salt is a critical parameter to be optimized.
-
Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the solution to a Teflon-lined autoclave.
-
Heating: Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 80°C and 150°C). The reaction time can vary from 12 to 72 hours.
-
Cooling: After the reaction is complete, allow the autoclave to cool down slowly to room temperature. Slow cooling is often crucial for the formation of well-defined crystals.
-
Isolation: Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the isolated MOF crystals several times with the reaction solvent (e.g., DMF) to remove any unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Activation: Activate the MOF by removing the solvent molecules from the pores. This is typically achieved by heating the sample under vacuum.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. Metal–Organic Frameworks as Catalysts for Halogen Exchange - ChemistryViews [chemistryviews.org]
- 3. drpress.org [drpress.org]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Postsynthetic modification of metal–organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound | 190723-12-7 [sigmaaldrich.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 2,5-Dibromothiophene-3,4-dicarboxylic acid synthesis
An essential building block in the development of advanced materials, 2,5-Dibromothiophene-3,4-dicarboxylic acid is a critical intermediate for researchers in materials science and drug development.[1][2] Its rigid structure and bifunctional nature make it an ideal linker for creating porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[3]
This technical support guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers overcome common challenges and optimize the yield and purity of their synthesis.
Synthesis Overview: The Bromination Pathway
The most common and direct route to synthesizing this compound is through the electrophilic bromination of its precursor, 3,4-Thiophenedicarboxylic acid.[4] The thiophene ring is activated towards electrophilic substitution at the 2- and 5-positions (α-positions) due to the directing effect of the sulfur atom. The carboxylic acid groups are deactivating, which helps to moderate the reaction and prevent unwanted side products. Careful control of stoichiometry and reaction conditions is paramount to achieving high di-substitution with minimal impurity formation.
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question: My final yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from incomplete reactions to losses during workup and purification. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The deactivating effect of the two carboxyl groups can make the second bromination step sluggish.
-
Solution: Ensure a sufficient excess of the brominating agent (e.g., N-Bromosuccinimide or Bromine) is used. We recommend starting with 2.2 to 2.5 equivalents. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material and the mono-brominated intermediate. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
-
Suboptimal Reaction Temperature: Bromination is an exothermic process. Poor temperature control can lead to the formation of side products, including over-brominated or degraded materials.
-
Solution: Maintain a stable reaction temperature. We recommend adding the brominating agent portion-wise or as a solution via a dropping funnel to manage the exotherm. For reactions with elemental bromine, conducting the reaction at or below room temperature is often optimal.
-
-
Losses During Workup and Purification: The product's solubility characteristics can lead to significant losses if the purification protocol is not optimized.
-
Solution: During the workup, ensure the aqueous solution is sufficiently acidified (pH 1-2) to fully precipitate the dicarboxylic acid before filtration. Wash the collected solid with cold water to remove inorganic salts without dissolving the product. For recrystallization, carefully select a solvent system (e.g., ethanol/water, acetic acid) where the product has high solubility at elevated temperatures but low solubility at room temperature.
-
Question: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer: The primary impurities are typically the unreacted starting material (3,4-Thiophenedicarboxylic acid) and the mono-brominated intermediate (2-Bromo-3,4-thiophenedicarboxylic acid).
-
Cause & Identification: These impurities arise from an incomplete reaction. They can be identified by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the product spectrum to that of the starting material. The mono-brominated species will show a different number of aromatic proton signals compared to the symmetric starting material and final product.
-
Minimizing Impurities:
-
Stoichiometric Control: Use at least 2.2 equivalents of the brominating agent to drive the reaction to completion.
-
Reaction Monitoring: Do not stop the reaction based on time alone. Use TLC or HPLC to ensure the disappearance of the starting material and intermediate spots/peaks.
-
Purification Strategy: A carefully executed recrystallization is often sufficient to remove small amounts of these less-substituted, and often more soluble, impurities. If significant amounts of starting material remain, a pH-controlled wash may be effective. The di-bromo product is more acidic and may have slightly different solubility properties in a buffered aqueous solution.
-
Question: My product is discolored (yellow or brown). Is this an impurity, and how can I obtain a white solid?
Answer: Discoloration often indicates the presence of residual bromine or minor polymeric by-products.
-
Cause: Trace amounts of elemental bromine can remain trapped in the crystalline solid. Side reactions at elevated temperatures can also generate colored impurities.
-
Solution:
-
Quenching: After the reaction is complete, quench any excess bromine with a reducing agent like a sodium thiosulfate or sodium bisulfite solution until the color dissipates.
-
Recrystallization with Charcoal: During the recrystallization step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot-filter the solution to remove the charcoal before allowing the product to crystallize. This is highly effective for obtaining a pure, white to off-white solid.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the bromination of 3,4-Thiophenedicarboxylic acid?
A1: The reaction is a classic electrophilic aromatic substitution. The sulfur atom in the thiophene ring donates electron density into the ring, stabilizing the intermediate (sigma complex) formed during the attack by the electrophile (Br+). This effect preferentially directs the substitution to the alpha-positions (2 and 5). The carboxylic acid groups are electron-withdrawing and deactivate the ring, but the directing effect of the sulfur atom is dominant.
Q2: Which brominating agent is better: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both can be effective, but they offer different advantages.
-
Elemental Bromine: Is a powerful brominating agent but is highly corrosive and volatile. It often requires a solvent like acetic acid and can lead to over-bromination if not carefully controlled.
-
N-Bromosuccinimide (NBS): Is a solid and is generally easier and safer to handle.[5] It provides a slow, low-concentration source of bromine, which can lead to cleaner reactions with fewer side products. For this specific substrate, NBS in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a strong acid like sulfuric acid is often the preferred method.
Q3: How can I reliably confirm the purity and identity of my final this compound?
A3: A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point in the expected range (290-294 °C) is a good indicator of purity.[4]
-
HPLC: This is the industry standard for purity assessment, providing a quantitative measure (e.g., >98%).[6]
-
NMR Spectroscopy (¹H and ¹³C): As the final product is symmetrical, ¹H NMR should show no signals in the aromatic region. The only signal will be from the acidic protons of the carboxylic acids. ¹³C NMR will confirm the number of unique carbon environments, consistent with the product's structure. This is the most definitive method for structural confirmation.
Data Summary and Visualization
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Recommendation | Rationale & Expected Outcome |
| Brominating Agent | N-Bromosuccinimide (NBS) | Easier to handle, provides a controlled release of bromine, often leading to a cleaner reaction profile and higher purity.[5] |
| Equivalents of Agent | 2.2 - 2.5 eq. | Ensures complete di-substitution, minimizing the presence of mono-brominated intermediate and starting material in the crude product. |
| Solvent | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst, activating the brominating agent and facilitating the electrophilic substitution on the deactivated ring. |
| Temperature Control | 0°C to Room Temp | Adding the brominating agent at a lower temperature helps to control the initial exotherm, reducing the formation of thermal by-products. |
| Workup pH | pH 1-2 | Maximizes the precipitation of the dicarboxylic acid product from the aqueous solution, thereby improving the isolated yield.[7] |
| Purification | Recrystallization | Effective method for removing unreacted starting materials and most side products, yielding a high-purity crystalline solid. |
Synthetic Pathway Visualization
This diagram illustrates the direct bromination route from the starting material to the desired product, highlighting the key intermediate.
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize this compound from 3,4-Thiophenedicarboxylic acid.
Materials:
-
3,4-Thiophenedicarboxylic acid (1.0 eq.)
-
N-Bromosuccinimide (NBS) (2.2 eq.)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 3,4-Thiophenedicarboxylic acid (1.0 eq.) to the cold sulfuric acid. Stir until all the solid has dissolved.
-
Bromination: While maintaining the temperature between 0-10 °C, add N-Bromosuccinimide (2.2 eq.) in small portions over 1-2 hours. A dark red or brown color may develop.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate will form. If any bromine color persists, add a small amount of solid sodium thiosulfate until the solution is colorless or pale yellow. Collect the crude solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is no longer acidic (test with pH paper).
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and hot-filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
Overcoming solubility issues of 2,5-Dibromothiophene-3,4-dicarboxylic acid in reactions
Welcome to the technical support guide for 2,5-Dibromothiophene-3,4-dicarboxylic acid (CAS: 190723-12-7). As Senior Application Scientists, we understand that handling this valuable but challenging building block requires a nuanced approach. Its unique structure, featuring a rigid thiophene core flanked by two bromine atoms and two carboxylic acid groups, makes it a cornerstone for advanced materials synthesis but also presents significant solubility hurdles.[1][2]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A: This compound is a white to off-white solid with a very high melting point (290-294 °C), indicating strong intermolecular forces and a stable crystal lattice structure.[3] Its solubility is generally low in most common organic solvents at room temperature. It is insoluble in water and nonpolar solvents like hexane.[3] It exhibits some solubility in highly polar aprotic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly cited solvent.[3]
Solubility Summary Table
| Solvent Class | Example Solvents | Qualitative Solubility (at Room Temp) | Rationale |
| Polar Aprotic | DMSO, DMF | Soluble to Sparingly Soluble | Strong dipole-dipole interactions can solvate the polar molecule. |
| THF, Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | Moderate polarity is often insufficient to break the strong hydrogen bonds of the solid.[4][5] | |
| Polar Protic | Methanol, Ethanol | Very Sparingly Soluble | The solvent's own hydrogen-bonding network can make solvating the large, rigid di-acid unfavorable. |
| Nonpolar | Hexane, Toluene | Insoluble | The high polarity of the di-acid is incompatible with nonpolar solvents. |
| Aqueous | Water | Insoluble | The nonpolar thiophene and brominated core dominate, preventing dissolution.[3] |
Q2: Why is this compound so poorly soluble, even in moderately polar solvents like THF?
A: The poor solubility is a direct consequence of its molecular structure. The two carboxylic acid groups form extremely strong intermolecular hydrogen bonds with each other. This creates a very stable, high-energy crystal lattice that requires a large amount of energy to disrupt. While solvents like THF are polar, they are not always effective enough to break these powerful hydrogen-bonding networks, resulting in the material remaining as a solid suspension rather than a true solution.
Q3: Can I improve solubility by heating the mixture?
A: Yes, heating is a common and effective physical method. Increasing the temperature provides the necessary thermal energy to overcome the intermolecular forces of the crystal lattice, allowing the solvent to solvate the individual molecules. Many polymerization reactions involving thiophene derivatives are run at elevated temperatures.[6][7]
Expert Insight: Be mindful of the thermal stability of your other reagents. While the di-acid itself is robust, sensitive catalysts or coupling partners might degrade at the high temperatures required for dissolution. Always check the tolerance of all reaction components before opting for high-temperature conditions.
Q4: Is it possible to use a base to dissolve the compound? What are the risks?
A: Absolutely. This is a highly effective chemical strategy. As a dicarboxylic acid, the compound is acidic. Adding a base will deprotonate the carboxylic acid groups (-COOH) to form carboxylate salts (-COO⁻).[8] This transformation from a neutral molecule to a charged, ionic salt dramatically increases its polarity and enhances its solubility in polar solvents.[8]
-
Advantages: Can achieve dissolution at room temperature, avoiding the need for high heat.
-
Risks: The resulting carboxylate is a different chemical species. This can be problematic if your subsequent reaction steps are incompatible with a basic medium or require a neutral carboxylic acid group. For example, many palladium catalysts can be poisoned by certain bases, and reactions requiring an acidic proton (like Fischer esterification) will not proceed.
Troubleshooting Guides & Experimental Protocols
Scenario 1: My compound is insoluble for a cross-coupling reaction, leading to a heterogeneous slurry and low yields.
This is a classic challenge. A suspended solid cannot efficiently participate in a reaction occurring in the liquid phase, as the catalytic cycle relies on dissolved species. You have two primary strategies to resolve this: in-situ salt formation or chemical derivatization.
Solution A: In-Situ Solubilization with a Non-Nucleophilic Base
This protocol is designed to dissolve the di-acid by converting it to its more soluble salt within the reaction flask just before the main reaction. We recommend a non-nucleophilic organic base to avoid side reactions.
Protocol: Dissolution via Salt Formation
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and the reaction solvent (e.g., anhydrous DMSO or DMF).
-
Base Addition: While stirring, add a non-nucleophilic organic base such as triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Crucially, add at least 2.2 equivalents to ensure complete deprotonation of both carboxylic acid groups.
-
Dissolution: Stir the mixture at room temperature. You should observe the solid material dissolving over 15-30 minutes to yield a clear, homogeneous solution of the dicarboxylate salt.
-
Reaction: Once the solution is clear, you may proceed with the addition of your catalyst, ligands, and coupling partners as per your established reaction protocol.
Solution B: Derivatization to a Soluble Diester Intermediate (Recommended)
For many applications, the most robust solution is to convert the problematic carboxylic acid groups into esters. The resulting this compound diester is significantly more soluble in common organic solvents like THF, Dichloromethane (DCM), and Chloroform, and is compatible with a wider range of reactions.
Protocol: Fischer Esterification to Diethyl Ester This is a classic, cost-effective method for producing an ester.[9]
-
Setup: Suspend this compound (1.0 eq) in a large excess of absolute ethanol (this serves as both reagent and solvent).
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl ester.
-
Purification: Purify the product by column chromatography on silica gel or recrystallization.
Visualization of Key Chemical Strategies
Strategy 1: Solubilization via Deprotonation
Caption: Deprotonation with base converts the insoluble di-acid to a soluble salt.
Strategy 2: Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for addressing solubility problems.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 4. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dibromothiophene-3,4-dicarboxylic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,5-Dibromothiophene-3,4-dicarboxylic acid. This challenging substrate, a valuable building block in materials science and pharmaceutical development, presents unique difficulties due to its electronic properties and difunctional nature. This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving from general questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
The primary challenges stem from a combination of factors:
-
Electronic Effects: The two electron-withdrawing carboxylic acid groups deactivate the thiophene ring, making the C-Br bonds less susceptible to oxidative addition by the palladium catalyst, which is a critical first step in the catalytic cycle.[1][2] This often necessitates more reactive catalysts or harsher reaction conditions.
-
Solubility: The dicarboxylic acid is highly polar and may have limited solubility in common organic solvents used for Suzuki couplings, leading to heterogeneous mixtures and poor reaction kinetics.
-
Basicity: The acidic protons of the carboxylic acid groups will react with the base required for the catalytic cycle. This means a stoichiometric excess of base is mandatory to account for this acid-base neutralization before the base can participate in the transmetalation step.
-
Selectivity: As a dibrominated substrate, the reaction can yield a mixture of mono- and di-arylated products. Controlling the reaction to selectively produce one over the other requires careful tuning of stoichiometry and conditions.
-
Side Reactions: The substrate is prone to dehalogenation (replacement of Br with H), and the boronic acid partner can undergo protodeboronation (replacement of the B(OH)₂ group with H), especially under harsh conditions.[3][4]
Q2: I'm starting for the first time. What is a reliable set of initial conditions to try?
For a robust starting point, especially when aiming for di-substitution, a well-established catalyst system is recommended. The key is to use a sufficiently electron-rich and bulky phosphine ligand to promote oxidative addition into the deactivated C-Br bond.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (4-6 mol%) or Pd(OAc)₂ (2-4 mol%) with a ligand | Pd(PPh₃)₄ is a reliable pre-catalyst that generates the active Pd(0) species. Alternatively, using a Pd(II) source with a specific ligand allows for more tailored reactivity.[5][6] |
| Ligand | SPhos or P(t-Bu)₃ (2 equivalents relative to Pd) | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, which is crucial for electron-deficient substrates.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ (4-5 equivalents) | A strong inorganic base is needed. At least 2 equivalents are consumed by the substrate's carboxylic acids. An additional 2-3 equivalents are then required to promote the catalytic cycle, specifically the transmetalation step.[8][9] |
| Boronic Acid | 2.2 - 2.5 equivalents | A slight excess ensures the reaction goes to completion for di-substitution. |
| Solvent | 1,4-Dioxane / H₂O (4:1 or 5:1 ratio) | This solvent mixture is effective at dissolving both the polar substrate (as a carboxylate salt) and the less polar boronic acid and catalyst.[8][10] Water is often essential for the transmetalation step.[4] |
| Temperature | 90 - 100 °C | Elevated temperatures are typically required to overcome the activation energy for this deactivated substrate. |
All reactions must be rigorously degassed and run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and boronic acid homocoupling.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction shows very little conversion, with starting material remaining even after 24 hours. What is the likely cause?
This is the most common issue and usually points to a problem in the catalytic cycle's initiation or turnover.
-
Potential Cause A: Ineffective Oxidative Addition.
-
Explanation: The electron-poor nature of your thiophene substrate makes the C-Br bond strong and less reactive towards the Pd(0) catalyst. Standard ligands like PPh₃ may not be sufficient.
-
Solution: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands like triphenylphosphine (P(t-Bu)₃), SPhos, or QPhos are designed to create a more reactive, electron-rich palladium center that can more readily break the C-Br bond.[11][12] Increasing the temperature may also be necessary.
-
-
Potential Cause B: Protodeboronation of the Boronic Acid.
-
Explanation: Boronic acids can be unstable, particularly at high temperatures and in the presence of aqueous base, leading to the replacement of the boronic acid moiety with a hydrogen atom.[3][4][13] This depletes your coupling partner.
-
Solution 1 (Use a Boronic Ester): Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate ester.[14] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing degradation.[3][15] Note that MIDA boronates often require anhydrous conditions for the first coupling if sequential reactions are planned.[4]
-
Solution 2 (Modify Base/Solvent): Using a milder base like KF or minimizing the amount of water in the reaction can sometimes reduce the rate of protodeboronation.[16][17][18]
-
-
Potential Cause C: Poor Solubility.
-
Explanation: If your substrate or reagents are not adequately dissolved, the reaction will be slow and inefficient.
-
Solution: While Dioxane/H₂O is a good start, other solvent systems like THF/H₂O or DMF/H₂O can be explored.[10][18] Adding more base will convert the dicarboxylic acid to its more soluble dicarboxylate salt. Ensure vigorous stirring to maximize interaction in the heterogeneous mixture.
-
Problem 2: Significant Side Product Formation
Q: My mass spec analysis shows significant amounts of dehalogenated starting material and/or homocoupled boronic acid. How can I prevent this?
-
Side Product A: Dehalogenation.
-
Explanation: The palladium catalyst can react with sources of hydride (often from the solvent or base) to form a palladium-hydride species, which can then react with your thiophene to replace a bromine with hydrogen.[4] This is often exacerbated by excessive water or high temperatures.
-
Solution: Carefully control the amount of water in your reaction. While some water is often beneficial, using a solvent ratio with less water (e.g., 8:1 Dioxane/H₂O) can mitigate this issue.[17] Ensure your solvents are high quality and properly degassed.
-
-
Side Product B: Boronic Acid Homocoupling.
-
Explanation: This side reaction (forming a biaryl from two molecules of your boronic acid) is almost always caused by the presence of oxygen, which can interfere with the palladium catalyst's normal cycle.
-
Solution: Improve your degassing procedure. A minimum of three pump-and-backfill cycles with an inert gas (Argon is preferred due to its density) is essential. Alternatively, sparging the solvent with argon for 20-30 minutes before adding the catalyst is a highly effective method.
-
Problem 3: Lack of Selectivity (Mono- vs. Di-arylation)
Q: I want to synthesize the mono-arylated product, but I'm getting a mixture of mono-, di-, and starting material. How can I improve selectivity?
-
Explanation: Achieving mono-selectivity requires preventing the second coupling event, which is often faster than the first once one electron-donating aryl group is attached. Control is key.
-
Solution 1 (Stoichiometry): This is the most critical parameter. Use the dibromothiophene as the limiting reagent and the boronic acid in a slight excess (e.g., 1.05 - 1.1 equivalents).
-
Solution 2 (Temperature and Time): Lower the reaction temperature (e.g., 70-80 °C) and carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Solution 3 (Ligand Choice): Highly reactive catalyst systems may favor di-substitution. Using a less reactive ligand, or one with significant steric bulk, can sometimes favor the mono-arylation product.[11][12] Studies on similar substrates like 2,5-dibromo-3-hexylthiophene have shown that mono-arylation can be achieved under controlled conditions.[19][20][21]
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The fundamental process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is crucial for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow: Low Yield
When faced with low yield, a systematic approach can help identify the root cause.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Experimental Protocols
Protocol 1: General Procedure for Double Arylation
This protocol is optimized for achieving the 2,5-diaryl-3,4-thiophenedicarboxylic acid.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (2.5 mmol, 2.5 eq), and potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material or mono-substituted intermediate is consumed.
Protocol 2: Post-Reaction Workup and Purification
The carboxylic acid groups are key to a simple and effective purification.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).
-
Acidification: Transfer the mixture to a separatory funnel. Carefully add 1M HCl (aq) until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate groups, making the product soluble in the organic layer.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography (using a solvent system like hexane/ethyl acetate with 1% acetic acid to keep the product protonated) or by recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. psasir.upm.edu.my [psasir.upm.edu.my]
- 20. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 2,5-Dibromothiophene-3,4-dicarboxylic acid
Welcome to the technical support center for the analysis of 2,5-Dibromothiophene-3,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the characterization of impurities. The information herein is grounded in established analytical principles and regulatory expectations to ensure scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the nature and analysis of impurities in this compound.
Q1: What are the likely impurities in a sample of this compound?
The impurity profile of this compound is primarily dictated by its synthetic pathway. Impurities can be categorized as organic, inorganic, or residual solvents.[1] Organic impurities are the most common and often structurally similar to the active pharmaceutical ingredient (API).
Common sources of impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules from intermediate synthetic steps.
-
By-products: Formed from side reactions during the synthesis, such as incompletely brominated or decarboxylated species. For instance, the synthesis often involves the bromination of a thiophene precursor, which can lead to under- or over-brominated thiophenes.[2][3][4]
-
Reagents and Catalysts: Substances used to facilitate the reaction that are not entirely removed during purification.[5]
-
Degradation Products: Impurities that form during storage or handling of the drug substance.
A summary of potential organic impurities is provided in the table below.
| Potential Impurity Type | Plausible Structures/Examples | Origin |
| Under-brominated Species | 3,4-Dicarboxy-2-bromothiophene | Incomplete bromination reaction. |
| Isomeric Impurities | 2,4-Dibromothiophene-3,5-dicarboxylic acid | Non-selective bromination or rearrangement. |
| Starting Material Carryover | Thiophene-3,4-dicarboxylic acid | Unreacted starting material. |
| Synthesis Intermediates | Esters of the dicarboxylic acid (if used) | Incomplete hydrolysis of an ester intermediate. |
| By-products of Bromination | Tribromothiophene derivatives | Over-bromination or side reactions.[2] |
Q2: Why is the characterization of these impurities so critical in drug development?
Impurity characterization is a cornerstone of pharmaceutical development and is mandated by regulatory bodies worldwide. According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), any impurity in a new drug substance must be reported, identified, and/or qualified depending on its level.[6][7][8]
The core reasons for this scrutiny are:
-
Safety: Impurities can have their own pharmacological or toxicological effects, some of which may be harmful.[5] Even structurally similar impurities can exhibit different toxicological profiles.
-
Efficacy: The presence of impurities reduces the purity of the API, which can impact the overall efficacy of the final drug product.
-
Quality and Consistency: A well-defined and controlled impurity profile ensures batch-to-batch consistency of the drug substance, which is a critical quality attribute.
The ICH guidelines establish specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][8]
Q3: What are the primary analytical techniques for identifying and quantifying impurities in this compound?
A multi-technique approach is typically required for comprehensive impurity characterization. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. Due to the polar and acidic nature of the target compound, Reversed-Phase HPLC (RP-HPLC) with a UV detector is often the method of choice.[9]
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS): MS provides molecular weight information, which is crucial for identifying unknown impurities. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a powerful diagnostic tool in the mass spectrum.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for definitive structure elucidation of an impurity once it has been isolated. Both 1H and 13C NMR provide detailed information about the molecular structure.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying functional groups present in the molecule and can help to confirm the identity of the main compound and its impurities.
Section 2: Troubleshooting and In-Depth Guides
This section provides practical, in-depth guidance on common challenges encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Guide
Poor peak shape in HPLC can compromise resolution and lead to inaccurate quantification.[13] Tailing peaks are the most common issue for acidic compounds like dicarboxylic acids.
Causality: Peak tailing for acidic analytes is often caused by strong, unwanted interactions between the analyte and the stationary phase. In reversed-phase chromatography, residual, un-endcapped silanol groups on the silica-based column packing can become ionized at certain pHs and interact with the acidic analyte, causing tailing.
Troubleshooting Workflow:
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. JPS62138489A - Method for producing brominated thiophene - Google Patents [patents.google.com]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. scioninstruments.com [scioninstruments.com]
- 10. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Characterization of thiophene derivatives and its biological applications [zenodo.org]
- 13. mastelf.com [mastelf.com]
Technical Support Center: A Guide to 2,5-Dibromothiophene-3,4-dicarboxylic acid
Welcome to the technical support resource for 2,5-Dibromothiophene-3,4-dicarboxylic acid (CAS No. 190723-12-7). This guide is designed for professionals in research, development, and manufacturing who utilize this versatile thiophene derivative. As Senior Application Scientists, we have compiled this information to address common challenges and ensure the successful application of this compound in your work.
The unique structure of this compound, featuring a thiophene ring with both bromine atoms and carboxylic acid groups, makes it a valuable building block in organic synthesis.[1] Its primary applications include the development of organic semiconductors for technologies like OLEDs and OPVs, as well as the synthesis of novel functionalized polymers and pharmaceutical intermediates.[1][2][3] This guide provides in-depth answers to frequently asked questions, troubleshooting advice, and best practices for handling and storage to maintain its integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during storage, handling, and experimental use of this compound.
Category 1: Storage and Stability
Question: What are the definitive long-term storage conditions for this compound to ensure its stability?
Answer: Proper storage is critical to preserving the purity and reactivity of this compound. The recommended long-term storage conditions are at 2-8°C . To prevent degradation, it is imperative to store it under an inert atmosphere (e.g., argon or nitrogen) and in a dark place , as the compound is known to be light-sensitive.[4] The container should be sealed tightly to prevent moisture ingress.
-
Causality: The thiophene ring can be susceptible to oxidation, and the molecule is sensitive to light, which can induce photochemical degradation.[4] An inert atmosphere displaces oxygen, minimizing oxidation, while refrigeration slows down potential degradation pathways. Storing it in the dark prevents photo-induced decomposition.
Question: I received the compound as a white solid, but it has developed a slight yellow or brownish tint over time. Is it still usable?
Answer: A change in color from white/off-white to yellow or brown typically indicates some level of degradation. While minor discoloration may not significantly impact all applications, it suggests the formation of impurities.
-
Recommended Action: Before use, we strongly advise re-analyzing the material's purity via a suitable analytical method, such as HPLC or NMR spectroscopy.[3][5] This will quantify the level of degradation and help you decide if it is still suitable for your specific reaction, as sensitive applications like polymer synthesis or electronic materials development require high purity (typically >98%).[2][3] If the purity has dropped significantly, it is best to use a fresh batch to ensure reliable and reproducible results.
Question: Are there any known incompatibilities I should be aware of during storage or in a reaction setup?
Answer: Yes, this compound is incompatible with strong oxidizing agents .[4] Contact with such agents can lead to a vigorous and potentially hazardous reaction, degrading the thiophene ring. Avoid storing it near materials like peroxides, nitrates, or perchlorates. In experimental setups, ensure that all reagents and solvents are free from oxidizing impurities.
Category 2: Handling, Solubility, and Solution Preparation
Question: What are the essential safety precautions for handling the solid powder?
Answer: this compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and tightly sealed safety goggles or a face shield.[7]
-
Ventilation: Handle the solid powder exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[4][6]
-
Handling: Avoid creating dust. After handling, wash your hands and any exposed skin thoroughly.[4]
Question: I am struggling to dissolve the compound. What are the recommended solvents and techniques?
Answer: This compound is reported to be insoluble in water but soluble in some polar organic solvents.[8] Due to the two carboxylic acid groups, its solubility is often limited in neutral solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving this type of compound.[8] Other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may also be effective.
-
Troubleshooting Dissolution:
-
Increase Temperature: Gently warming the mixture can significantly improve solubility.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
-
Basification: For reactions where a basic environment is acceptable, deprotonating the carboxylic acids with a suitable non-nucleophilic base (e.g., triethylamine or potassium carbonate) will form a more soluble carboxylate salt. This is often a necessary step for subsequent reactions.
-
Question: How stable are solutions of this compound? Should I prepare them fresh for each experiment?
Answer: Due to its light sensitivity and potential for slow degradation in solution, it is highly recommended to prepare solutions fresh before use.[4] If a stock solution must be stored, even for a short period, it should be kept in an amber vial, blanketed with an inert gas, and stored at 2-8°C. Monitor for any color change or precipitation, which would indicate instability.
Quantitative Data Summary
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 190723-12-7 | |
| Molecular Formula | C₆H₂Br₂O₄S | |
| Molecular Weight | 331.95 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 290 - 294 °C | [8] |
| Purity | Typically ≥95-98% | [3] |
| Storage Temperature | 2-8°C | |
| Solubility in Water | Insoluble | [8] |
| Solubility (Organic) | Soluble in some polar organic solvents (e.g., DMSO) | [8] |
Experimental Protocol: Preparation of a Standardized Stock Solution
This protocol outlines the steps for preparing a 0.1 M stock solution in DMSO, a common starting point for many synthetic procedures.
Objective: To prepare a stable, accurately concentrated solution for immediate use in a chemical reaction.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a septum-lined cap
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Source of inert gas (Nitrogen or Argon) with needle attachments
Procedure:
-
Preparation: Place a magnetic stir bar into the amber vial. Weigh the empty, capped vial on an analytical balance and record the mass.
-
Weighing: Carefully add the target amount of this compound to the vial inside a fume hood. For a 10 mL solution of 0.1 M, this would be 332 mg. Cap the vial and re-weigh it to determine the precise mass of the compound.
-
Solvent Addition: Using a syringe, add approximately 8 mL of anhydrous DMSO to the vial.
-
Inerting: Pierce the septum with two needles. Use one as an inlet for a gentle stream of inert gas and the other as an outlet. Flush the headspace for 1-2 minutes to displace air.
-
Dissolution: Place the sealed vial on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle warming (to 40-50°C) may be applied if dissolution is slow.
-
Final Volume: Once fully dissolved, allow the solution to cool to room temperature. Add DMSO to reach the final calculated volume (e.g., 10 mL).
-
Storage: If not for immediate use, store the solution at 2-8°C under an inert atmosphere, protected from light. Use within 24 hours for best results.
Visual Workflow and Diagrams
Troubleshooting a Failed Reaction
The following diagram outlines a logical workflow for troubleshooting a reaction involving this compound that has failed to yield the desired product.
Caption: Troubleshooting workflow for experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. fishersci.com [fishersci.com]
- 5. 190723-12-7|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
Troubleshooting polymerization reactions with 2,5-Dibromothiophene-3,4-dicarboxylic acid
Welcome to the technical support center for the polymerization of 2,5-Dibromothiophene-3,4-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing poly(thiophene-3,4-dicarboxylic acid) and its derivatives.
Section 1: Monomer and Starting Material Issues
Question: My this compound monomer has poor solubility in common organic solvents. How can I address this for my polymerization reaction?
Answer: The limited solubility of this compound in many common organic solvents is a known challenge due to its rigid structure and the presence of two polar carboxylic acid groups.[1] Here are several strategies to overcome this issue:
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Solvent Selection: While solubility is limited, certain polar aprotic solvents may be effective. It's recommended to test solubility in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), especially upon gentle heating.
-
Esterification of the Carboxylic Acids: A highly effective strategy is to convert the carboxylic acid groups to esters (e.g., methyl, ethyl, or longer alkyl esters). This significantly increases solubility in common organic solvents like tetrahydrofuran (THF), chloroform, and toluene, which are often used in cross-coupling polymerizations.[2][3] The esterification can typically be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst.
-
Use of Additives: In some cases, the addition of a small amount of a co-solvent or a salt like lithium chloride can help to break up intermolecular hydrogen bonding and improve solubility.
Question: I am concerned about the purity of my monomer. What are the potential impurities and how can I purify it?
Answer: The purity of the monomer is critical for achieving a high molecular weight polymer. Common impurities in this compound can include monobrominated species, starting materials from its synthesis, or residual solvents.
-
Recrystallization: This is the most common method for purifying the dicarboxylic acid monomer. A suitable solvent system (often involving a polar solvent and an anti-solvent) should be experimentally determined.
-
Characterization: Before use, it is essential to verify the purity of the monomer using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and absence of organic impurities.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
Elemental Analysis: To confirm the elemental composition.
-
Section 2: Polymerization Reaction Problems
Question: My polymerization is resulting in a low yield of the polymer. What are the likely causes?
Answer: Low polymer yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: For cross-coupling polymerizations (e.g., Suzuki, Stille, or Kumada), the catalyst's activity is paramount.[4] Ensure that the palladium or nickel catalyst is fresh and has not been deactivated by exposure to air or moisture. Using an appropriate ligand is also crucial.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, a temperature that is too low, or poor mixing.
-
Monomer Impurities: As mentioned above, impurities in the monomer can interfere with the polymerization process.
-
Stoichiometry: In step-growth polymerizations, precise 1:1 stoichiometry of the reactive groups is crucial for achieving high molecular weight and good yield.[6]
Question: I am obtaining a polymer with a low molecular weight and high polydispersity. How can I increase the molecular weight and achieve a narrower distribution?
Answer: Achieving high molecular weight and low polydispersity is a common challenge in polythiophene synthesis.[7][8]
-
Monomer Purity and Stoichiometry: This is the most critical factor. Even small deviations from a 1:1 stoichiometric ratio of comonomers (if used) or the presence of monofunctional impurities will severely limit the molecular weight.
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes lead to side reactions that terminate chain growth. It is important to optimize the reaction temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for chain growth.
-
-
Catalyst System: The choice of catalyst and ligands can significantly influence the polymerization kinetics and the final molecular weight.[4][9]
-
Purification: The workup and purification process can also affect the final molecular weight distribution. Precipitation of the polymer in a suitable non-solvent can help to remove low molecular weight oligomers.[10]
Question: My polymer is precipitating out of the reaction mixture prematurely, leading to a low molecular weight. What can I do?
Answer: Premature precipitation indicates that the growing polymer chain is becoming insoluble in the reaction solvent.
-
Solvent Choice: Switch to a higher boiling point solvent or a solvent in which the polymer has better solubility.
-
Temperature: Increasing the reaction temperature can sometimes keep the polymer in solution for longer.
-
Monomer Modification: If solubility remains a major issue, consider using an esterified version of the monomer with longer, branched alkyl chains, which can improve the solubility of the resulting polymer.[11]
Question: I suspect that side reactions, such as decarboxylation, are occurring. How can I detect and prevent this?
Answer: The carboxylic acid groups on the thiophene ring can be susceptible to decarboxylation at elevated temperatures.[12][13]
-
Detection:
-
FTIR Spectroscopy: Look for a decrease in the intensity of the carboxylic acid C=O stretch.
-
NMR Spectroscopy: The appearance of new signals in the aromatic region, corresponding to protons at the 3 and 4 positions of the thiophene ring, can indicate decarboxylation.
-
-
Prevention:
-
Reaction Temperature: Keep the polymerization temperature as low as possible while still achieving a reasonable reaction rate.
-
Protecting Groups: Esterifying the carboxylic acid groups is the most effective way to prevent decarboxylation. The ester can be hydrolyzed post-polymerization if the carboxylic acid functionality is desired in the final polymer.
-
Question: The final polymer is insoluble in all tested solvents. Is this due to cross-linking?
Answer: Insolubility in a wide range of solvents is often an indication of cross-linking.[14][15]
-
Causes of Cross-linking:
-
High Reaction Temperatures: Can promote side reactions that lead to cross-linking.
-
Oxidative Side Reactions: If the polymerization is not carried out under an inert atmosphere, oxidative coupling can occur.
-
Doping-Induced Cross-linking: In some cases, exposure to dopants or oxidizing agents can cause cross-linking.[14]
-
-
Prevention:
-
Inert Atmosphere: Always conduct the polymerization under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Carefully control the reaction temperature.
-
Monomer Design: The structure of the monomer itself can influence the propensity for cross-linking.
-
Section 3: Polymer Characterization Challenges
Question: How do I interpret the GPC results for my poly(thiophene-3,4-dicarboxylic acid)?
Answer: Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI) of your polymer.
-
Calibration: It is important to use appropriate standards for calibration, typically polystyrene or poly(methyl methacrylate) standards.[11] The reported molecular weights will be relative to these standards.
-
Elution Profile: A sharp, symmetrical peak indicates a narrow molecular weight distribution (low PDI). A broad or multimodal peak suggests a wide distribution or the presence of oligomers.
-
Solvent: The choice of eluent is critical. The polymer must be fully dissolved and not interact with the column material.
Question: What are the key features to look for in the NMR spectrum of the polymer?
Answer: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the polymer.
-
¹H NMR: For the esterified polymer, you should see characteristic signals for the alkyl chains of the ester groups and potentially broad signals in the aromatic region corresponding to the thiophene backbone.[11] The absence of sharp signals from the monomer indicates a high degree of polymerization.
-
¹³C NMR: This can provide more detailed information about the polymer backbone and confirm the connectivity of the thiophene units.
Section 4: FAQs
-
What is a typical molecular weight range for polythiophenes synthesized by cross-coupling methods?
-
What are the best catalysts for the polymerization of 2,5-Dibromothiophene derivatives?
-
How can I purify the final polymer?
Section 5: Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes a general procedure for the synthesis of the diethyl ester derivative.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add a large excess of absolute ethanol, followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the resulting diethyl 2,5-dibromothiophene-3,4-dicarboxylate by NMR and mass spectrometry.
Protocol 2: Suzuki Polymerization of Diethyl 2,5-dibromothiophene-3,4-dicarboxylate
This is a representative protocol and may require optimization.
-
Setup: A dry Schlenk flask is charged with diethyl 2,5-dibromothiophene-3,4-dicarboxylate (1.0 eq), a diboronic acid or ester comonomer (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent and Base: Anhydrous solvent (e.g., toluene or DMF) is added, followed by an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 24-72 hours under an inert atmosphere.
-
Workup: After cooling, the reaction is quenched by pouring it into a large volume of methanol.
-
Purification: The precipitated polymer is collected by filtration, washed extensively with water and methanol, and then dried under vacuum. Further purification can be achieved by Soxhlet extraction.
-
Characterization: The polymer's molecular weight and PDI are determined by GPC, and its structure is confirmed by NMR and FTIR.
Visualizations
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A step-by-step workflow for troubleshooting low molecular weight in polymerization reactions.
General Polymerization Scheme
Caption: A simplified diagram illustrating the key components of the polymerization reaction.
References
- 1. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. ep2-bayreuth.de [ep2-bayreuth.de]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylation [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Simultaneous doping and crosslinking of polythiophene films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.cmu.edu [chem.cmu.edu]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing the properties of 2,5- and 3,4-dibromothiophene dicarboxylic acids
An In-Depth Comparative Guide to 2,5- and 3,4-Dibromothiophene Dicarboxylic Acid Isomers for Advanced Research Applications
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene-based heterocyclic compounds are foundational pillars in the development of advanced functional materials and complex pharmaceutical agents. Their unique electronic properties, arising from the sulfur heteroatom's participation in the aromatic π-system, make them ideal candidates for organic electronics, including semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2] In drug development, the thiophene ring serves as a versatile scaffold, often bioisosteric to a benzene ring but with distinct metabolic and physicochemical profiles.[3]
Among the vast library of thiophene derivatives, dibrominated dicarboxylic acids are particularly valuable as rigid, multifunctional building blocks. The bromine atoms provide reactive handles for carbon-carbon bond formation via cross-coupling reactions, while the carboxylic acid groups enable esterification, amidation, or coordination to metal centers to form metal-organic frameworks (MOFs).[4] This guide provides a detailed, head-to-head comparison of two critical isomers: 2,5-dibromo-3,4-thiophenedicarboxylic acid and 3,4-dibromo-2,5-thiophenedicarboxylic acid . Understanding their distinct properties, which are dictated by the specific placement of their functional groups, is paramount for researchers in selecting the optimal building block for their desired application.
Part 1: Molecular Structure and Resultant Electronic Effects
The fundamental difference between the two isomers lies in the substitution pattern on the thiophene ring, which profoundly impacts their symmetry, electronic distribution, and steric environment.
-
2,5-dibromo-3,4-thiophenedicarboxylic acid: In this isomer, the electron-withdrawing bromine atoms occupy the alpha (α) positions adjacent to the sulfur atom, while the carboxylic acid groups are on the beta (β) positions. This arrangement results in a molecule with C2v symmetry.
-
3,4-dibromo-2,5-thiophenedicarboxylic acid: Here, the positions are swapped. The carboxylic acid groups are at the reactive α-positions, and the bromine atoms are on the β-positions. This isomer also possesses C2v symmetry.
The positioning of the strongly electron-withdrawing bromine and carboxylic acid groups governs the electron density of the thiophene ring and influences the acidity of the carboxyl protons.
Caption: Logical workflow for selecting an isomer based on the desired application and material outcome.
Part 5: Experimental Protocol - Synthesis of 2,5-dibromo-3,4-thiophenedicarboxylic acid
This protocol describes a validated method for synthesizing the title compound from its non-brominated precursor. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To perform an electrophilic aromatic substitution to brominate the α-positions of thiophene-3,4-dicarboxylic acid.
Materials:
-
Thiophene-3,4-dicarboxylic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Saturated aqueous sodium chloride solution
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Filtration apparatus (Büchner funnel, filter paper)
Methodology:
-
Reaction Setup:
-
Add thiophene-3,4-dicarboxylic acid (1.0 eq) and N-bromosuccinimide (2.2 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Causality: Using a slight excess (2.2 eq) of NBS ensures the complete dibromination of the starting material. The reaction must be conducted in a dry flask as NBS can react with water.
-
-
Solvent Addition and Degassing:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reagents upon heating (e.g., ~15-20 mL per gram of starting material).
-
Causality: DMF is an ideal polar aprotic solvent that facilitates the electrophilic bromination mechanism. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.
-
-
Reaction Conditions:
-
Wrap the flask in aluminum foil to protect it from light.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Maintain these conditions for 24-30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method is available.
-
Causality: Heating provides the necessary activation energy for the reaction. Light is excluded as it can initiate radical side reactions with NBS. [5]4. Workup and Isolation:
-
After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a large beaker of deionized water (approximately 10-15 times the volume of DMF used).
-
Causality: The product is insoluble in water, while the DMF solvent and succinimide byproduct are soluble. This step causes the desired product to precipitate out of the solution.
-
-
Purification:
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with deionized water to remove residual DMF and succinimide.
-
Perform a final wash with a small amount of cold, saturated aqueous sodium chloride solution.
-
Causality: The salt wash helps to remove any remaining water-soluble impurities and can aid in the drying process.
-
-
Drying and Characterization:
-
Dry the collected solid under vacuum.
-
The final product, 2,5-dibromo-3,4-thiophenedicarboxylic acid, should be a white solid.
-
Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point determination.
-
Conclusion
While both 2,5- and 3,4-dibromothiophene dicarboxylic acids are potent chemical building blocks, their isomeric nature imparts distinct reactivities and physicochemical properties. The 2,5-dibromo isomer is ideal for applications requiring highly reactive C-Br bonds for polymerization, with the carboxylic acids serving to tune properties or act as secondary functionalization sites. Conversely, the 3,4-dibromo isomer offers more sterically accessible carboxylic acids for direct use in forming coordination polymers and MOFs, with the C-Br bonds providing a means for subsequent modification. A thorough understanding of these differences, as outlined in this guide, is essential for the rational design and synthesis of next-generation materials and pharmaceuticals.
References
A Comparative Guide to the Reactivity of Brominated Thiophenes: Spotlight on 2,5-Dibromothiophene-3,4-dicarboxylic acid
Introduction
Brominated thiophenes are foundational pillars in the architecture of modern organic electronics and medicinal chemistry. Their rigid, electron-rich core serves as a versatile scaffold for constructing conjugated polymers, small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and a multitude of pharmaceutical agents.[1][2][3] The strategic functionalization of these building blocks is paramount, and a deep understanding of their relative reactivity is crucial for designing efficient and selective synthetic pathways.
This guide provides an in-depth comparative analysis of the reactivity of 2,5-Dibromothiophene-3,4-dicarboxylic acid against two other widely used isomers: 2,5-dibromothiophene and 3,4-dibromothiophene . We will dissect how the position of the bromine atoms (α vs. β) and, most critically, the influence of powerful electron-withdrawing substituents dictate the chemical behavior of these molecules in key synthetic transformations. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Core Principles of Thiophene Reactivity
The reactivity of any substituted thiophene is governed by a confluence of electronic and steric factors. The thiophene ring is inherently electron-rich due to the lone pairs on the sulfur atom participating in the aromatic sextet, making it more reactive than benzene in electrophilic aromatic substitutions.[4][5]
The Influence of Substituent Position and Electronics
Two primary factors dictate the reactivity of the C-Br bonds:
-
Position of Bromine Atoms: The α-positions (C2 and C5) of the thiophene ring are electronically distinct from the β-positions (C3 and C4). The C2 position is more electron-deficient and the corresponding proton is more acidic, which generally leads to higher reactivity at the α-positions in both metallation and palladium-catalyzed cross-coupling reactions.[6] This is a key differentiator between 2,5- and 3,4-dibrominated isomers.
-
Electronic Nature of Substituents: The introduction of substituents dramatically modulates the ring's electronic properties. Electron-withdrawing groups (EWGs), such as the carboxylic acid moieties in our target molecule, decrease the electron density of the thiophene ring.[7][8] This deactivates the ring towards electrophilic attack but critically influences the reactivity of the C-Br bonds in cross-coupling reactions, often facilitating the crucial oxidative addition step.[9][10]
Caption: Electronic influence of substituents on the thiophene core.
Comparative Analysis of Key Synthetic Transformations
We will now compare the performance of our three selected brominated thiophenes in cornerstone reactions of modern organic synthesis.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorses for C-C and C-N bond formation, and the reactivity of the bromothiophene substrate is paramount. The general reactivity trend for the C-X bond in oxidative addition is I > Br > Cl.[11]
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4][12]
-
2,5-Dibromothiophene: As the benchmark for α-substituted thiophenes, it exhibits high reactivity. Both C-Br bonds readily participate, and selective mono-arylation can be achieved by carefully controlling the stoichiometry of the boronic acid (typically ~1 equivalent), while di-arylation is accomplished using an excess ( >2 equivalents).[12][13]
-
3,4-Dibromothiophene: The β-bromines are generally less reactive than their α-counterparts but are still excellent coupling partners.[4] Modern catalyst systems readily facilitate high-yielding mono- and di-substitution.[14]
-
This compound: This molecule presents a unique case. The two bromine atoms are in the highly reactive α-positions, and the two carboxylic acid groups are potent EWGs.[15] This electronic pull significantly activates the C-Br bonds, making them excellent leaving groups and highly susceptible to oxidative addition by the palladium catalyst.[15] Consequently, this substrate is expected to be highly reactive in Suzuki couplings, often proceeding under milder conditions than its unsubstituted counterparts. The carboxylic acid groups are well-tolerated by the reaction conditions.[16]
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Bromine Position | Key Substituents | Expected Reactivity | Selectivity Control |
| 2,5-Dibromothiophene | α (2,5) | None | High | Stoichiometric |
| 3,4-Dibromothiophene | β (3,4) | None | Moderate to High | Stoichiometric |
| This compound | α (2,5) | Two -COOH (EWG) | Very High | Stoichiometric |
The Stille reaction couples organohalides with organostannane reagents and is renowned for its excellent functional group tolerance, including carboxylic acids.[17][18] The reactivity trends observed in Suzuki coupling are largely mirrored here. The C-Br bonds of this compound are expected to be highly reactive due to the same electronic activation principles.
This palladium-catalyzed reaction is a premier method for constructing C-N bonds.[19][20] While EWGs on the aryl halide can sometimes present challenges, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for coupling a wide range of amines with deactivated heterocyclic halides.[21][22] All three bromothiophenes can be successfully employed in Buchwald-Hartwig aminations, with the choice of catalyst and base being critical for achieving high yields.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
B. Lithiation and Electrophilic Quench
Lithium-halogen exchange using strong organolithium bases (e.g., n-BuLi) is a classic method for functionalizing aryl halides.
-
2,5- and 3,4-Dibromothiophene: Both isomers readily undergo lithium-halogen exchange to form a lithiated thiophene intermediate, which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl chlorides).[2][23]
-
This compound: This substrate is fundamentally incompatible with this methodology. The causality is simple and absolute: organolithium reagents are exceptionally strong bases. They will instantly and preferentially deprotonate the acidic carboxylic acid protons long before any lithium-halogen exchange can occur. This reaction consumes the organolithium reagent and forms the dilithium carboxylate salt, rendering the desired transformation impossible without prior protection of the acid functionalities (e.g., conversion to esters).
Caption: Competing pathways for n-BuLi with different substrates.
C. Decarboxylation
A unique reaction pathway available to this compound is decarboxylation. Heating, often in the presence of a catalyst such as silver carbonate (Ag₂CO₃) or copper, can induce the loss of one or both carboxylic acid groups as CO₂.[24][25] This provides a synthetic route to other brominated thiophenes from the dicarboxylic acid precursor, a transformation not relevant to the other isomers discussed. An efficient diprotodecarboxylation of similar thiophene-dicarboxylic acids has been achieved using Ag₂CO₃/AcOH in DMSO with microwave heating.[24]
Experimental Protocols
The following protocols are provided as representative examples and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Di-Arylation of a Dibromothiophene[12][13]
This protocol is a self-validating system; reaction progress can be monitored by TLC or GC-MS to ensure consumption of the starting material.
-
Reaction Setup: To a dry Schlenk flask, add the dibromothiophene substrate (1.0 mmol), the arylboronic acid (2.5 mmol), and a base such as K₃PO₄ (4.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Diprotodecarboxylation of a Thiophenedicarboxylic Acid[24]
-
Reaction Setup: In a microwave reaction tube, combine the thiophenedicarboxylic acid (0.5 mmol) and Ag₂CO₃ (0.2 mmol) in DMSO (1.0 mL).
-
Reagent Addition: Stir the mixture magnetically for 5 minutes, then add acetic acid (AcOH, 1.0 mmol).
-
Microwave Irradiation: Seal the tube and heat the mixture in a microwave reactor to 120-150 °C for 20-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography or recrystallization.
Conclusion and Outlook
The reactivity of brominated thiophenes is a nuanced interplay of positional isomerism and substituent electronics. While 2,5-dibromothiophene and 3,4-dibromothiophene are versatile building blocks whose reactivity is primarily dictated by the α- versus β-position of the halogens, This compound is in a class of its own.
Its chemistry is overwhelmingly dominated by the two powerful electron-withdrawing carboxylic acid groups. These groups render the molecule highly reactive in palladium-catalyzed cross-coupling reactions but preclude the use of strong organometallic bases due to their acidity. Furthermore, they open up unique synthetic avenues through decarboxylation. The choice of which brominated thiophene to employ is therefore a strategic one, hinging on the desired functionalization pathway. For robust C-C and C-N bond formation via cross-coupling, the dicarboxylic acid derivative is an excellent, highly activated substrate. For transformations requiring metallation, the unsubstituted isomers are the necessary choice. This guide provides the foundational logic to make that choice with confidence.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Decarboxylation [organic-chemistry.org]
A Comparative Guide to Metal-Organic Frameworks: Terephthalic Acid vs. 2,5-Dibromothiophene-3,4-dicarboxylic Acid as Organic Linkers
A Senior Application Scientist's Perspective on Performance and Potential
The field of Metal-Organic Frameworks (MOFs) has been propelled forward by the versatility of its building blocks, where the organic linker plays a pivotal role in dictating the final properties of the material. Among the plethora of linkers, terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) has emerged as a cornerstone, leading to the synthesis of iconic MOFs with extensive applications. This guide provides an in-depth comparison of the performance of MOFs derived from the well-established terephthalic acid with the potential, yet less explored, 2,5-Dibromothiophene-3,4-dicarboxylic acid. While a direct experimental comparison is challenging due to the limited literature on the latter, this guide will leverage established data for terephthalic acid-based MOFs and offer scientifically grounded projections for their thiophene-based counterparts.
The Archetype: Performance of Terephthalic Acid-Based MOFs
Terephthalic acid is a rigid, linear dicarboxylate linker that has been instrumental in the development of highly porous and crystalline MOFs.[1] Its simple geometry and robust nature have led to the creation of benchmark materials like MOF-5 and UiO-66, which are extensively studied for a variety of applications.[2][3]
Key Performance Metrics of Terephthalic Acid MOFs
The performance of MOFs is typically evaluated based on several key metrics, including surface area, porosity, thermal and chemical stability, and their efficacy in specific applications. Below is a summary of these metrics for two prominent terephthalic acid-based MOFs: MOF-5 and UiO-66.
| Performance Metric | MOF-5 (Zn₄O(BDC)₃) | UiO-66 (Zr₆O₄(OH)₄(BDC)₆) | Source(s) |
| BET Surface Area (m²/g) | ~2900 - 3800 | ~1100 - 1600 | [4][5] |
| Pore Volume (cm³/g) | ~1.0 - 1.4 | ~0.5 - 0.7 | [5] |
| Thermal Stability (°C) | Up to 400 | Up to 500 in air | [6][7] |
| Chemical Stability | Sensitive to moisture and acidic/basic conditions | High stability in water, acidic, and basic media | [8] |
| Key Applications | Gas storage (H₂, CO₂), catalysis | Catalysis, gas separation, drug delivery | [2][9][10][11] |
Causality Behind Performance: The Role of the Metal Node and Linker
The remarkable properties of terephthalic acid-based MOFs are a direct consequence of the interplay between the organic linker and the inorganic secondary building unit (SBU).
-
MOF-5: The Zn₄O SBU in MOF-5, when combined with the linear terephthalic acid linker, results in a highly porous, cubic framework.[12] However, the coordination bonds between the zinc clusters and the carboxylate groups are susceptible to hydrolysis, leading to its limited stability in the presence of water.[13]
-
UiO-66: In contrast, UiO-66 is constructed from robust Zr₆O₄(OH)₄ SBUs. The strong coordination between the highly oxophilic Zr(IV) ions and the carboxylate groups of terephthalic acid imparts exceptional thermal and chemical stability to the framework.[3] This stability makes UiO-66 a more suitable candidate for applications in humid or aqueous environments.
The Challenger: Projecting the Performance of this compound MOFs
While experimental data on MOFs derived from this compound is scarce, we can infer potential performance characteristics based on the structure of the linker. The presence of a thiophene core and bromine functional groups introduces new possibilities and challenges compared to the simple benzene ring of terephthalic acid.
Potential Advantages and Challenges
The unique structural features of this compound could lead to MOFs with novel properties:
-
Enhanced Selectivity in Adsorption and Catalysis: The sulfur atom in the thiophene ring and the bromine atoms can act as additional binding sites for specific molecules, potentially leading to higher selectivity in gas separation or catalytic reactions. The polarizable sulfur atoms have been shown to enhance host-guest interactions.[14]
-
Post-Synthetic Modification: The bromine atoms are excellent leaving groups, opening up avenues for post-synthetic modification. This would allow for the introduction of various functional groups to tailor the MOF's properties for specific applications.
-
Luminescent Properties: Thiophene-based ligands are known to impart luminescent properties to MOFs, which could be exploited for sensing applications.[15]
However, there are also potential challenges to consider:
-
Steric Hindrance: The bulky bromine atoms might sterically hinder the formation of highly porous frameworks, potentially resulting in lower surface areas compared to their terephthalic acid counterparts.
-
Stability: The stability of the C-Br bond under solvothermal synthesis conditions and in various application environments would need to be carefully evaluated.
Experimental Protocols
To provide a practical context, detailed methodologies for the synthesis and characterization of a well-established terephthalic acid MOF, UiO-66, are provided below. These protocols serve as a foundational reference for researchers in the field.
Synthesis of UiO-66
This protocol describes a typical solvothermal synthesis of UiO-66.
Caption: Solvothermal synthesis workflow for UiO-66.
Step-by-Step Methodology:
-
In a glass vial, dissolve zirconium(IV) chloride (ZrCl₄) and terephthalic acid (H₂BDC) in N,N-dimethylformamide (DMF). A typical molar ratio is 1:1 for ZrCl₄:H₂BDC.
-
Seal the vial tightly and place it in an oven preheated to 120 °C.
-
Maintain the reaction temperature for 24 hours to allow for crystal formation.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the white crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF to remove unreacted starting materials.
-
Subsequently, wash the product with ethanol to exchange the DMF within the pores.
-
Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF by removing the solvent molecules from the pores.
Characterization Techniques
To assess the properties of the synthesized MOFs, a suite of characterization techniques is employed.
Caption: Standard workflow for MOF characterization.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized material. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. The sample is heated under a controlled atmosphere (e.g., air or nitrogen), and the weight loss is monitored as a function of temperature.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF. This is typically done by measuring the adsorption and desorption of nitrogen gas at 77 K.
Concluding Remarks and Future Outlook
Terephthalic acid has undeniably been a pivotal linker in the advancement of MOF chemistry, leading to materials with exceptional properties and a wide range of applications. The high surface area and tunable porosity of MOFs like MOF-5, combined with the outstanding stability of frameworks like UiO-66, have set high benchmarks in the field.
The exploration of novel linkers, such as this compound, represents a logical and exciting next step. While the lack of extensive experimental data currently limits a direct performance comparison, the structural features of this thiophene-based linker suggest a promising avenue for the development of MOFs with enhanced selectivity, functionalizability, and potentially novel photophysical properties. Future research focused on the synthesis and characterization of MOFs from this and other functionalized linkers will be crucial in expanding the functional landscape of these remarkable materials and unlocking their full potential in addressing pressing challenges in energy, environment, and health.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00973C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring and expanding the Fe-terephthalate metal–organic framework phase space by coordination and oxidation modulation - Materials Horizons (RSC Publishing) DOI:10.1039/D1MH01663F [pubs.rsc.org]
- 11. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 14. Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isomeric Dibromothiophene Dicarboxylic Acids
Executive Summary
Dibromothiophene dicarboxylic acids are a class of rigid, functionalized heterocyclic compounds pivotal to the advancement of organic electronics, coordination polymers, and pharmaceutical intermediates.[1][2] The precise isomeric arrangement of the bromo and carboxylic acid substituents on the thiophene ring dictates the molecule's symmetry, electronic properties, and steric profile, which in turn governs its performance in target applications. Consequently, unambiguous structural verification is a critical step in their synthesis and application. This guide provides a comprehensive comparison of key isomeric dibromothiophene dicarboxylic acids—specifically 3,4-dibromo-2,5-thiophenedicarboxylic acid, 2,5-dibromo-3,4-thiophenedicarboxylic acid, and 4,5-dibromo-2,3-thiophenedicarboxylic acid—using a suite of standard spectroscopic techniques. We will explore the causal relationships between isomeric structure and spectral output in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols for their definitive differentiation.
Introduction: The Critical Role of Isomerism
The thiophene ring is an electron-rich heterocycle that serves as a fundamental building block in materials science.[3] Its derivatives are integral to the creation of organic semiconductors, which form the basis of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The introduction of two bromine atoms and two carboxylic acid groups creates a highly versatile scaffold. The bromine atoms act as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille) to build extended conjugated systems, while the carboxylic acid groups provide sites for polymerization or coordination to metal centers in Metal-Organic Frameworks (MOFs).[1][4]
The performance of these advanced materials is exquisitely sensitive to the specific isomer used. For instance, the symmetry of the molecule impacts crystal packing and charge transport pathways, while the relative positions of electron-withdrawing groups (bromo, carboxyl) influence the molecule's HOMO/LUMO energy levels and, therefore, its optical and electronic properties.[5] Differentiating between isomers like 3,4-dibromo-2,5-thiophenedicarboxylic acid and 2,5-dibromo-3,4-thiophenedicarboxylic acid is non-trivial due to their identical mass and elemental composition, but it is essential for reproducible and optimized results. This guide establishes a systematic, multi-technique spectroscopic approach to achieve this with high confidence.
Isomeric Structures of Interest
This guide will focus on three representative isomers, each presenting a unique substitution pattern and molecular symmetry.
Figure 1: Key Isomers of Dibromothiophene Dicarboxylic Acid
-
Isomer A: 3,4-dibromo-2,5-thiophenedicarboxylic acid
-
Isomer B: 2,5-dibromo-3,4-thiophenedicarboxylic acid[6]
-
Isomer C: 4,5-dibromo-2,3-thiophenedicarboxylic acid
Spectroscopic Differentiation Methodologies
A multi-faceted analytical approach is the most robust strategy for isomer identification. By combining data from NMR, IR, UV-Vis, and MS, a self-validating and conclusive structural assignment can be made.
Caption: General experimental workflow for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation as it provides direct insight into the chemical environment and connectivity of atoms. The key differentiator is molecular symmetry, which dictates the number of unique signals in both ¹H and ¹³C NMR spectra.
Caption: Logical relationship between isomer symmetry and expected NMR signals.
Expertise & Causality: Isomers A and B both possess a C2v symmetry axis, meaning pairs of carbons are chemically equivalent. This reduces the expected number of ¹³C signals from six to three (2x C-Br, 2x C-COOH, and C-S which lies on the axis but its environment is defined by the pairs). Isomer C is asymmetric, so all six carbons are in unique chemical environments and should produce six distinct signals. Since none of the isomers have protons attached to the thiophene ring, the ¹H NMR spectrum will be dominated by the carboxylic acid protons. For the symmetric isomers A and B, these protons are equivalent, yielding a single, broad singlet. For the asymmetric isomer C, the two carboxylic acid groups are inequivalent, potentially leading to two distinct signals, although these may overlap.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dibromothiophene dicarboxylic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids) in a 5 mm NMR tube.[7]
-
Internal Standard: Tetramethylsilane (TMS) is typically used for chemical shift referencing (δ = 0.00 ppm).[7]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a relaxation delay of 2-5 seconds to ensure quantitative integration of the broad carboxylic acid proton signal.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Set the spectral width to 0-200 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary to observe the quaternary carbons (C-Br, C-COOH, C-S).[7]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data.
Comparative Data: NMR Spectroscopy
| Isomer | Symmetry | Expected ¹H Signals | Expected ¹³C Signals | Predicted ¹³C Chemical Shift Ranges (ppm) |
| A: 3,4-dibromo-2,5-dicarboxylic | C2v | 1 (COOH) | 3 | C-S (~140-145), C-COOH (~130-135), C-Br (~115-120) |
| B: 2,5-dibromo-3,4-dicarboxylic | C2v | 1 (COOH) | 3 | C-S (~135-140), C-COOH (~130-135), C-Br (~110-115) |
| C: 4,5-dibromo-2,3-dicarboxylic | C1 | 2 (COOH) | 6 | 6 distinct signals across the ~110-145 ppm range |
Note: Chemical shift ranges are estimates based on data for related thiophene derivatives.[7][8] The key differentiator remains the number of signals.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups, which are identical across all isomers. However, subtle shifts in vibrational frequencies ("fingerprint region") can arise from the different electronic and steric environments imposed by the substituent patterns.
Expertise & Causality: All isomers will show characteristic absorptions for the carboxylic acid O-H and C=O stretches.[9] The O-H stretch is typically very broad (due to hydrogen-bonding dimers) and centered around 3000 cm⁻¹, often overlapping with any residual C-H signals.[10] The C=O stretch is a strong, sharp band between 1690-1760 cm⁻¹. The exact position of the C=O band can be influenced by conjugation and the electron-withdrawing nature of adjacent bromine atoms. Furthermore, the pattern of C-Br and thiophene ring vibrations in the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer. For example, C-S stretching modes are typically observed between 680-710 cm⁻¹.[3]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Comparative Data: IR Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Notes on Isomeric Differentiation |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, strong | Present in all isomers; width and exact center may vary slightly.[9] |
| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong, sharp | Present in all isomers. The position may shift slightly based on intramolecular interactions.[9] |
| C-C stretch (Thiophene Ring) | 1550 - 1350 | Medium to weak | The pattern of these bands in the fingerprint region will be unique to each isomer's substitution.[3] |
| C-O stretch / O-H bend | 1440 - 1210 | Medium | Bands in this region are expected for all isomers.[9] |
| C-S stretch / Ring Deformation | 900 - 650 | Medium to weak | The specific frequencies and intensities are highly sensitive to the substitution pattern.[11] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the electronic effects of the substituents.
Expertise & Causality: Thiophene and its derivatives exhibit absorption bands corresponding to π → π* transitions.[12] The presence of both electron-withdrawing bromine atoms and carboxylic acid groups will influence the energy of these transitions. The specific arrangement of these groups in each isomer alters the electronic structure, leading to different λ_max values. Generally, more extended conjugation or stronger donor-acceptor character results in a red-shift (longer λ_max). While all isomers are expected to absorb in the UV region, subtle but measurable differences in their λ_max should be observable.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.
-
Data Processing: Use a solvent-filled cuvette as the reference. Identify the wavelength of maximum absorbance (λ_max).
Comparative Data: UV-Vis Spectroscopy
| Isomer | Predicted λ_max Range (nm) | Rationale for Differentiation |
| A: 3,4-dibromo-2,5-dicarboxylic | 260 - 290 | The electronic communication between the two carboxylic acids occurs across the C-S-C part of the ring. |
| B: 2,5-dibromo-3,4-dicarboxylic | 270 - 300 | The carboxylic acids are adjacent, potentially leading to different steric and electronic interactions compared to A. |
| C: 4,5-dibromo-2,3-dicarboxylic | 265 - 295 | The asymmetric nature will lead to a unique electronic distribution and thus a distinct λ_max. |
Note: The λ_max values are estimates. The key is that each isomer should have a reproducibly different λ_max under identical solvent conditions, allowing for differentiation.[13]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns.
Expertise & Causality: All three isomers have the same molecular formula (C₆H₂Br₂O₄S) and thus the same nominal molecular weight (330 g/mol ). High-resolution MS can confirm the elemental composition. The key to differentiation lies in the fragmentation patterns observed in tandem MS (MS/MS). The initial fragmentation will likely involve the loss of characteristic neutral fragments like H₂O, CO, or CO₂ from the carboxylic acid groups.[14][15] The subsequent fragmentation of the thiophene ring will be guided by the positions of the bromine atoms, leading to daughter ions with different m/z ratios or relative abundances for each isomer. The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) will be a hallmark for the molecular ion of all isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a suitable method, such as Electrospray Ionization (ESI) in negative mode (to deprotonate the carboxylic acids) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., esterification).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion cluster [M-H]⁻ or M⁺˙.
-
Perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis: Analyze the m/z values and relative intensities of the fragment ions to establish a fragmentation pathway.
Comparative Data: Mass Spectrometry
| Analysis | Expected Observation | Notes on Isomeric Differentiation |
| Molecular Ion (M) | m/z ~328, 330, 332 (for M⁺˙) | Confirms molecular formula. Isotopic pattern for Br₂ (1:2:1) will be present for all isomers. |
| Primary Fragments | Loss of OH (M-17), COOH (M-45), Br (M-79/81) | These fragments are expected for all isomers. |
| MS/MS Fragmentation | Unique daughter ions and relative abundances | The fragmentation pathway of the core dibromothiophene ring will differ based on substituent positions, providing a unique fingerprint for each isomer. |
Comparative Summary and Conclusion
The unambiguous identification of dibromothiophene dicarboxylic acid isomers is paramount for advancing materials science and drug discovery. While each spectroscopic technique provides valuable information, a consolidated approach yields the most definitive results.
| Technique | Isomer A (3,4-Br₂, 2,5-COOH) | Isomer B (2,5-Br₂, 3,4-COOH) | Isomer C (4,5-Br₂, 2,3-COOH) |
| ¹³C NMR | 3 signals | 3 signals | 6 signals |
| ¹H NMR | 1 COOH signal | 1 COOH signal | Up to 2 COOH signals |
| IR Spectroscopy | Unique fingerprint region | Unique fingerprint region | Unique fingerprint region |
| UV-Vis (λ_max) | Distinct λ_max | Distinct λ_max | Distinct λ_max |
| MS/MS | Unique fragmentation pattern | Unique fragmentation pattern | Unique fragmentation pattern |
Conclusion: The most direct and powerful method for differentiating these isomers is ¹³C NMR spectroscopy , where the asymmetric Isomer C is immediately identified by its six signals, versus the three signals for the symmetric Isomers A and B. Distinguishing between A and B then relies on more subtle, but consistent, differences in their ¹³C chemical shifts, IR fingerprint regions, UV-Vis λ_max values, and MS/MS fragmentation patterns. By systematically applying the protocols and comparative data within this guide, researchers can confidently verify the isomeric purity of their dibromothiophene dicarboxylic acids, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. iosrjournals.org [iosrjournals.org]
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- 5. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 190723-12-7: 2,5-Dibromo-3,4-thiophenedicarboxylic acid [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
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- 12. researchgate.net [researchgate.net]
- 13. UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Advantages of using 2,5-Dibromothiophene-3,4-dicarboxylic acid in COF synthesis over other linkers
A Comparative Guide to 2,5-Dibromothiophene-3,4-dicarboxylic Acid in COF Synthesis
Introduction: The Quest for Superior COF Building Blocks
Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, constructed from organic building blocks linked by strong covalent bonds.[1] Their pre-designable structures, high porosity, and exceptional thermal stability make them prime candidates for applications ranging from gas storage and separation to catalysis and optoelectronics.[2][3] The properties of a COF are fundamentally dictated by the geometry and functionality of its constituent monomers, or "linkers."[1] While a variety of linkers have been employed to create COFs with diverse topologies and properties, the search for building blocks that impart advanced functionalities, particularly electronic conductivity, remains a key research frontier.
This guide provides an in-depth comparison of a highly promising, yet underutilized, linker: This compound . We will explore its unique structural attributes and project its advantages over more conventional linkers in COF synthesis. This analysis is grounded in the established chemistry of thiophene-based materials and established principles of COF design, offering a forward-looking perspective for researchers and materials scientists.
The Thiophene Advantage: Engineering Electronic Properties into COFs
Thiophene and its derivatives are mainstays in the world of conductive organic polymers and electronic materials.[4][5] Their sulfur-containing aromatic rings facilitate efficient charge transport. However, incorporating thiophene into the highly ordered structures of COFs has been challenging. The five-membered ring of a simple thiophene monomer does not provide the ideal angles (typically 120° or 180°) for forming crystalline, porous networks, which can lead to defect-prone or amorphous materials.[4][6][7]
To circumvent this, researchers have engineered thiophene derivatives that are more amenable to reticular synthesis.[5][6] this compound is an exemplary case of such a rationally designed linker. It offers a unique combination of features poised to overcome existing limitations and unlock new functionalities in COF materials.
Key Structural Attributes of this compound:
-
Electron-Rich Thiophene Core: The inherent electronic properties of the thiophene ring are preserved, providing a pathway for creating COFs with intrinsic semiconducting or conductive capabilities.[8]
-
Dicarboxylic Acid Functionality: The two carboxylic acid groups provide reactive sites for forming robust and stable linkages, such as imides, with amine co-monomers.
-
Reactive Bromine Substituents: The two bromine atoms are excellent leaving groups, opening up a vast potential for post-synthetic modification (PSM) through well-established cross-coupling reactions. This allows for the precise installation of additional functional groups after the COF has been formed, tailoring the material for specific applications.
Caption: Generalized structure of a 2D thiophene-based COF.
Comparative Analysis: Projecting the Performance of a Thiophene-Carboxylate COF
While direct experimental comparisons are not yet extensively published, we can project the performance of a hypothetical COF synthesized from this compound (TDC-COF) against a well-established imine-linked COF, such as one derived from terephthalaldehyde (TPA-COF).
| Property | TPA-COF (Imine-Linked) | Projected TDC-COF (Imide-Linked) | Rationale for Projected Advantage |
| Porosity & Surface Area | High and tunable | High and tunable | Both are constructed from rigid linkers, leading to permanent porosity. |
| Thermal Stability | High (up to ~490 °C) | Very High | Imide linkages are generally more thermally robust than imine linkages. |
| Chemical Stability | Stable in many organic solvents, but can be susceptible to acidic hydrolysis. | Highly stable across a wide pH range. | Imide bonds offer superior hydrolytic stability compared to imine bonds. |
| Electronic Conductivity | Generally low, unless redox-active linkers are used. | Potentially high intrinsic conductivity. | The thiophene units create a conjugated pathway for charge transport throughout the framework.[9] |
| Photocatalytic Activity | Moderate, dependent on linker choice. | Potentially high. | Thiophene-based materials are known for their excellent light-harvesting and charge separation properties.[5] |
| Post-Synthetic Modification | Possible, but often requires reactive groups on the linkers. | Readily achievable. | The bromine atoms serve as versatile handles for a wide range of cross-coupling reactions. |
Experimental Design and Protocols: A Path to Validation
The synthesis of COFs relies on reversible reactions that allow for "error-checking" during the crystallization process, leading to ordered frameworks rather than amorphous polymers.[10] Below are representative protocols for the synthesis of an established imine-linked COF and a proposed, hypothetical protocol for a COF based on this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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- 6. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-based covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal-Free Thiophene-Sulfur Covalent Organic Frameworks: Precise and Controllable Synthesis of Catalytic Active Sites for Oxygen Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrically conductive 2D covalent organic frameworks - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 10. globalscience.berkeley.edu [globalscience.berkeley.edu]
A Senior Application Scientist's Comparative Guide to Metal Catalysts for Coupling Reactions of 2,5-Dibromothiophene-3,4-dicarboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development and material science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiophene nucleus, particularly when polysubstituted, offers a gateway to novel conjugated polymers, advanced materials, and pharmacologically active compounds. The subject of this guide, 2,5-Dibromothiophene-3,4-dicarboxylic acid and its ester derivatives, represents a uniquely challenging yet highly versatile building block. The presence of two bromine atoms at the reactive α-positions, combined with the electron-withdrawing nature of the two carboxylic acid or ester groups at the β-positions, dictates a specific set of considerations for achieving efficient carbon-carbon bond formation.
This guide provides an in-depth comparative analysis of various metal catalyst systems for promoting coupling reactions with this substrate. We will move beyond a simple recitation of protocols to dissect the underlying principles that govern catalyst selection, empowering you to make informed decisions in your own synthetic endeavors.
The Challenge: Coupling an Electron-Deficient Thiophene
The two carboxylic acid groups in this compound significantly reduce the electron density of the thiophene ring. This electronic deficiency has a profound impact on the key steps of typical cross-coupling catalytic cycles. For instance, in palladium-catalyzed reactions, the oxidative addition of the C-Br bond to the Pd(0) center is generally facilitated by electron-poor aryl halides. However, the subsequent reductive elimination step can be sluggish. Furthermore, the acidic protons of the carboxylic acid groups can interfere with basic reaction conditions, necessitating the use of their ester derivatives for many transformations. This guide will focus on the coupling reactions of the more commonly used ester derivatives, such as dimethyl or diethyl 2,5-dibromothiophene-3,4-dicarboxylate.
Comparative Analysis of Catalytic Systems
The choice of metal catalyst is paramount to the success of coupling reactions involving this substrate. While palladium has historically dominated the field, the demand for more sustainable and cost-effective methods has brought other transition metals, particularly nickel, to the forefront.
Palladium-Based Catalysts: The Established Workhorse
Palladium complexes are the most extensively documented catalysts for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. Their versatility and high functional group tolerance make them a primary choice for the functionalization of substituted thiophenes.
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C(sp²)-C(sp²) bonds. For substrates like dialkyl 2,5-dibromothiophene-3,4-dicarboxylates, several palladium catalysts have proven effective.[1][2]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly active catalyst is a common choice. It is particularly effective for the coupling of various arylboronic acids with substituted dibromothiophenes.[1][2]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable catalyst often provides excellent yields and is compatible with a broad range of functional groups.
-
Pd(OAc)₂/Phosphine Ligand Systems : The combination of a simple palladium salt like palladium(II) acetate with a phosphine ligand allows for fine-tuning of the catalyst's reactivity. The choice of ligand is critical; for instance, bulky, electron-rich phosphines can enhance the rate of both oxidative addition and reductive elimination.
Stille Coupling: The Stille reaction utilizes organostannane reagents and is known for its tolerance of a wide variety of functional groups, often obviating the need for protecting groups.[3][4]
-
Pd(PPh₃)₄ : This catalyst is also highly effective for Stille couplings, promoting the reaction of organostannanes with dibromothiophenes.[3]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : Often used in combination with a phosphine ligand, this catalyst system is a powerful tool for Stille reactions.
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene.[5][6] While less common for difunctionalization of this specific substrate, it remains a viable option for introducing vinyl groups.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper.[7][8][9] This method is invaluable for the synthesis of conjugated enynes.
Table 1: Comparative Performance of Palladium Catalysts for Suzuki Coupling of Substituted Dibromothiophenes
| Catalyst System | Substrate Example | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [1] |
| Pd(OAc)₂/PPh₃ | 3,4-Dibromothiophene | Arylboronic acids | K₂CO₃ | 95% Ethanol | 80-90 | 12-24 | 75-99 | [10] |
| Pd(dppf)Cl₂ | 4,5-Dibromothiophene-2-carbaldehyde | Arylboronic acids | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70 | [11] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Nickel-Based Catalysts: A Powerful and Sustainable Alternative
Nickel catalysis has emerged as a compelling alternative to palladium, driven by nickel's lower cost, earth abundance, and unique reactivity.[12][13] Nickel catalysts can access different oxidation states (Ni(0) to Ni(IV)) and are more adept at single-electron transfer (SET) pathways, which opens up novel reaction mechanisms.[12]
For electron-deficient substrates like dialkyl 2,5-dibromothiophene-3,4-dicarboxylates, nickel catalysts can offer distinct advantages:
-
Activation of C-Br Bonds : Nickel(0) species are highly effective at the oxidative addition of C-Br bonds, even in electron-poor systems.
-
Radical Pathways : The ability of nickel to engage in radical pathways can enable couplings with a wider range of partners, including alkyl groups.
-
Cost-Effectiveness : The significantly lower cost of nickel compared to palladium is a major driver for its adoption in both academic and industrial settings.
Commonly used nickel catalysts include Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) in combination with various ligands, and simple nickel salts like NiCl₂ with a reducing agent. The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst.
dot
Caption: Simplified catalytic cycles for Pd and Ni.
Copper-Based Catalysts: A Niche Player with Specific Advantages
Copper-catalyzed coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. While often requiring higher temperatures than palladium- or nickel-catalyzed reactions, modern advancements have led to milder and more efficient protocols. Copper catalysis is particularly relevant for C-N, C-O, and C-S bond formation. For C-C coupling of aryl halides, its application is more specialized.
In the context of Sonogashira coupling, copper(I) salts (e.g., CuI) are commonly used as co-catalysts with palladium to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8][9] There are also reports of copper-catalyzed decarboxylative couplings, which could be relevant for derivatives of the title compound.[14]
Iron-Based Catalysts: An Emerging Frontier in Sustainable Catalysis
Iron is an attractive catalyst due to its low cost, low toxicity, and high abundance. While iron-catalyzed cross-coupling reactions are less developed than those using palladium or nickel, significant progress has been made. These reactions often proceed through radical mechanisms and can be effective for coupling alkyl halides with organometallic reagents. The application of iron catalysts to the coupling of dibromothiophenes is an area of active research with the potential for highly sustainable synthetic routes.
Experimental Protocols
The following protocols are representative examples for the double Suzuki coupling of a dibromothiophene derivative and are adapted from literature procedures for similar substrates.[1][10] It is imperative to optimize these conditions for the specific substrate and coupling partners used.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
Dialkyl 2,5-dibromothiophene-3,4-dicarboxylate (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Pd(PPh₃)₄ (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 mmol)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the dialkyl 2,5-dibromothiophene-3,4-dicarboxylate, arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: General workflow for a Suzuki coupling reaction.
Conclusion and Future Outlook
For the coupling reactions of this compound esters, palladium-based catalysts, particularly Pd(PPh₃)₄ and Pd(OAc)₂/phosphine ligand systems, remain the most reliable and well-documented choice. They offer a good balance of reactivity and functional group tolerance for various coupling reactions, including Suzuki and Stille couplings.
However, the field is rapidly evolving. Nickel catalysis presents a highly promising, cost-effective, and sustainable alternative that warrants further investigation for this specific class of substrates. Its unique reactivity profile may unlock novel transformations and provide access to a broader range of derivatives. While copper and iron catalysis currently have more specialized applications, their development for mainstream cross-coupling reactions is a key area of research that could provide even more environmentally benign and economical synthetic routes in the future.
As a senior application scientist, I encourage you to view these catalytic systems not as a rigid hierarchy, but as a toolbox. The optimal catalyst for your specific application will depend on a multitude of factors, including the nature of your coupling partners, desired scale, cost considerations, and tolerance for specific reaction conditions. The principles and data presented in this guide are intended to serve as a solid foundation for your own explorations and optimizations in this exciting area of synthetic chemistry.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylates with 1,1-Dibromo-1-alkenes [organic-chemistry.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methodologies for the Purity Validation of 2,5-Dibromothiophene-3,4-dicarboxylic Acid
Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate
2,5-Dibromothiophene-3,4-dicarboxylic acid is a pivotal building block in the synthesis of advanced materials and pharmaceutical compounds.[1] Its unique structure, featuring a reactive thiophene core flanked by two carboxylic acid functionalities, makes it an indispensable intermediate for creating novel molecular architectures.[1][2] The efficacy, safety, and performance of the final products derived from this intermediate are directly contingent on its purity. Potential impurities—such as unreacted starting materials (e.g., thiophene-3,4-dicarboxylic acid), mono-brominated species, or side-reaction products—can introduce structural defects in polymers or undesirable toxicological profiles in active pharmaceutical ingredients (APIs).
Therefore, a robust, validated analytical method for quantifying the purity of this compound is not merely a quality control measure; it is a fundamental requirement for ensuring downstream success in research and development. This guide provides an in-depth comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategies for the purity validation of this analyte, grounded in established pharmacopeial standards and regulatory guidelines.
Understanding the Analyte: Guiding Method Development
The molecular structure of this compound dictates the optimal approach for its separation and quantification. Key characteristics include:
-
Two Carboxylic Acid Groups: These functional groups make the molecule highly polar and acidic. In an unbuffered aqueous solution, the molecule will be ionized (deprotonated), leading to poor retention and distorted peak shapes on traditional non-polar stationary phases like C18.
-
Thiophene Ring: This aromatic heterocyclic ring acts as a chromophore, allowing for straightforward detection using a UV-Vis detector.
-
Bromine Substituents: The two heavy bromine atoms significantly increase the molecular weight of the compound.
The primary challenge in developing an HPLC method for this analyte is to control its ionization state to achieve reproducible retention and sharp, symmetrical peaks.
Comparison of RP-HPLC Mobile Phase Strategies
The most effective approach for analyzing acidic compounds like this compound via RP-HPLC is to suppress the ionization of the carboxylic acid groups. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa values, thereby converting the carboxylate anions (-COO⁻) into their neutral, protonated form (-COOH). This non-polar form interacts more strongly with the C18 stationary phase, resulting in better retention and peak shape.
We will compare two common strategies for mobile phase acidification.
| Feature | Strategy 1: Simple Acidified Mobile Phase | Strategy 2: Buffered Mobile Phase |
| Composition | Acetonitrile / Water with 0.1% Phosphoric Acid (H₃PO₄) | Acetonitrile / 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with H₃PO₄) |
| Mechanism | The strong acid (H₃PO₄) ensures a consistently low pH (~2.1), fully protonating the analyte. | The buffer provides a stable and precise pH, resisting small changes that could affect retention time. |
| Pros | - Simple to prepare. - Low cost. - Effective for achieving good peak shape.[3] | - Maximum control over pH, leading to superior reproducibility and robustness. - Less susceptible to variations in solvent quality. |
| Cons | - The pH is not buffered and can be susceptible to minor variations. - Phosphoric acid can be harsh on some HPLC components over long-term use. | - More complex and time-consuming to prepare. - The presence of non-volatile buffer salts makes this method incompatible with Mass Spectrometry (MS) detection. |
| Recommendation | Excellent for routine quality control and when MS detection is not required. The simplicity and effectiveness often make it the preferred choice. | Ideal for methods requiring the highest level of precision and robustness, especially during late-stage development and for regulatory filings. |
For the remainder of this guide, we will proceed with Strategy 1 (Simple Acidified Mobile Phase) due to its combination of simplicity, effectiveness, and broad applicability in typical research and quality control laboratories.
Detailed Protocol: Validated HPLC Purity Method
This protocol is established in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical procedure validation.[4][5][6][7]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC with UV-Vis Detector | Widely available and suitable for this chromophoric analyte.[8] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent resolving power for aromatic compounds. The 250 mm length ensures high efficiency.[9] |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) with 0.1% H₃PO₄ | The organic modifier (acetonitrile) provides appropriate elution strength, while the acidified water ensures the analyte is in its non-ionized form for optimal retention and peak shape.[3] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry. |
| Detection | UV at 280 nm | Provides high sensitivity for the thiophene ring system. A diode array detector can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[6][10]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Step-by-Step Validation Procedures
The following procedures must be executed as defined in the pre-approved validation protocol.[6]
-
System Suitability: Before any validation run, inject the standard solution five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These parameters verify that the chromatographic system is performing adequately.[5]
-
Specificity: Inject the diluent (blank), a solution of known related impurities, and the sample solution. The blank should show no interfering peaks at the retention time of the main analyte. The method must demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[11]
-
Linearity and Range: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[11][12]
-
Accuracy (Recovery): Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with a known amount of reference standard. The accuracy is expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be established by identifying the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Robustness: Intentionally make small variations to the method parameters and evaluate the impact on the results. Examples include varying the column temperature (±5°C), mobile phase composition (±2% organic), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.[12]
Summary of Acceptance Criteria
All experimental results must be compared against predefined acceptance criteria, which are typically based on ICH and USP guidelines.[10][12]
| Validation Parameter | Acceptance Criteria |
| System Suitability | %RSD of peak area ≤ 2.0%; Tailing Factor ≤ 2.0 |
| Specificity | No interference at the analyte's retention time. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the nominal concentration.[12] |
| Accuracy (Recovery) | 98.0% to 102.0% recovery. |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| Limit of Quantitation | Signal-to-Noise Ratio ≈ 10:1; Precision at LOQ should be acceptable. |
| Robustness | System suitability criteria are met under all varied conditions. |
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in subsequent applications. The RP-HPLC method detailed in this guide, utilizing a simple acidified mobile phase with a C18 column, provides a robust, reliable, and efficient means of quantifying this purity. By systematically validating the method against internationally recognized standards such as the ICH Q2(R2) guideline, researchers and drug development professionals can ensure the integrity of their data and the quality of their materials. This self-validating system of checks and balances provides a high degree of confidence that the analytical procedure is fit for its intended purpose.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 3. scispace.com [scispace.com]
- 4. usp.org [usp.org]
- 5. dsdpanalytics.com [dsdpanalytics.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
Benchmarking the performance of organic solar cells using polymers based on 2,5-Dibromothiophene-3,4-dicarboxylic acid
The quest for efficient, low-cost, and flexible renewable energy sources has positioned organic solar cells (OSCs) at the forefront of materials science research. The performance of these devices is intrinsically linked to the molecular design of the donor and acceptor materials within the photoactive layer. This guide provides an in-depth analysis of a promising class of donor polymers derived from the versatile building block, 2,5-Dibromothiophene-3,4-dicarboxylic acid.
While the dicarboxylic acid monomer itself is a critical precursor, its direct polymerization for high-performance photovoltaics is uncommon. Instead, it is chemically transformed into the Thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety. This conversion creates a robust, electron-deficient unit that, when copolymerized with electron-rich monomers, yields donor-acceptor (D-A) polymers with exceptional properties for photovoltaic applications.[1][2] This guide benchmarks the performance of these TPD-based polymers against established alternatives, explains the rationale behind their performance, and provides detailed experimental protocols for their evaluation.
The Advantage of the TPD Building Block
The efficacy of TPD as a monomer component stems from its unique electronic and structural characteristics. Synthesized from thiophene-3,4-dicarboxylic acid, the TPD unit imparts several crucial properties to the final polymer chain:
-
Strong Electron-Withdrawing Nature: The two carbonyl groups in the pyrrole-dione ring act as powerful electron-withdrawing centers. This feature is fundamental in creating D-A copolymers, as it allows for the tuning of the polymer's frontier molecular orbitals (HOMO and LUMO).[3]
-
Deep Frontier Energy Levels: TPD-based polymers typically exhibit deep HOMO and LUMO energy levels. A deep HOMO level is particularly advantageous as it correlates with a higher open-circuit voltage (Voc), a key determinant of a solar cell's power output.[2]
-
Planar and Rigid Structure: The fused-ring structure of TPD promotes a planar polymer backbone. This planarity facilitates strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport through the active layer of the solar cell.[3]
-
Versatile Synthesis: TPD-based monomers can be synthesized efficiently and polymerized through methods like environmentally friendly direct (hetero)arylation, which is a significant advantage for scalable production.[2]
The combination of these factors makes TPD-based polymers a highly promising class of materials for achieving high-performance organic solar cells.
References
Comparative analysis of the thermal stability of MOFs constructed from different thiophene-based linkers
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of Metal-Organic Frameworks (MOFs) is a cornerstone of their practical application, dictating their viability in processes such as catalysis, gas separation, and drug delivery, which often occur at elevated temperatures. The choice of the organic linker is a critical determinant of the thermal robustness of these crystalline materials. This guide provides a comparative analysis of the thermal stability of MOFs constructed from a variety of thiophene-based linkers, with furan- and benzene-based analogues included for a broader context. By examining the influence of the linker's heterocycle and aromatic system on the decomposition temperature, we aim to provide a valuable resource for the rational design of thermally stable MOFs.
The Influence of the Heterocyclic Core on MOF Thermal Stability
The thermal stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal nodes and the organic linkers, as well as the inherent thermal stability of the linkers themselves. The introduction of a thiophene ring into the linker structure offers a unique combination of aromaticity and the presence of a sulfur heteroatom, which can influence the electronic properties and coordination chemistry, thereby affecting the overall thermal stability of the framework.
To provide a clear comparison, this guide focuses on MOFs constructed from dicarboxylic acid linkers based on thiophene, furan, and benzene. The data presented is based on thermogravimetric analysis (TGA), a standard technique for determining the decomposition temperature of materials.
Comparative Thermal Stability Data
The following table summarizes the thermal decomposition temperatures of various MOFs constructed from different thiophene-based and analogous linkers. The decomposition temperature is generally defined as the onset temperature of significant weight loss in the TGA curve, corresponding to the collapse of the framework.
| MOF Name/System | Metal Node | Linker | Linker Structure | Decomposition Temperature (°C) |
| Zn-TDC | Zn | 2,5-Thiophenedicarboxylic acid | Thiophene-based | ~350 |
| Al-MIL-53-TDC | Al | 2,5-Thiophenedicarboxylic acid | Thiophene-based | 420 |
| Sc-FDC | Sc | 2,5-Furandicarboxylic acid | Furan-based | 300[1] |
| MOF-5 | Zn | 1,4-Benzenedicarboxylic acid | Benzene-based | 400-500[2][3][4] |
| Ln-DMTDC | Ln | 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Thiophene-based (fused ring) | Data not available |
| MOFs with Benzothiophene-based linkers | - | Benzothiophene dicarboxylic acid | Thiophene-based (fused ring) | Data not available |
Note: The thermal stability of MOFs can be influenced by various factors, including the synthesis method, the presence of solvent molecules in the pores, and the atmosphere in which the TGA is conducted. The data presented here is for comparative purposes and is based on reported values in the literature.
Key Observations and Structure-Stability Relationships
From the available data, we can draw several key insights into the relationship between the linker structure and the thermal stability of the resulting MOFs:
-
Heteroatom Effect : The Sc-based MOF with the furan-based linker (Sc-FDC) exhibits a decomposition temperature of 300 °C.[1] In comparison, the Zn-MOF with the thiophene-based linker (Zn-TDC) shows a slightly higher decomposition temperature of around 350 °C. This suggests that the sulfur atom in the thiophene ring may contribute to a more thermally robust framework compared to the oxygen atom in the furan ring, potentially due to differences in bond strengths and electronic effects.
-
Influence of the Metal Node : The importance of the metal node is highlighted by comparing Zn-TDC (~350 °C) with Al-MIL-53-TDC (420 °C). Despite having the same organic linker, the MOF with the aluminum-based node shows significantly higher thermal stability. This is consistent with the general understanding that the nature of the metal-linker bond plays a crucial role in the overall stability of the MOF.[3]
-
Comparison with Benzenoid Linkers : The well-studied MOF-5, constructed from the benzene-based 1,4-benzenedicarboxylic acid, exhibits a high thermal stability in the range of 400-500 °C.[2][3][4] This indicates that the purely aromatic benzene ring can lead to very stable frameworks. The thermal stabilities of the thiophene-based MOFs in this comparison are generally lower than that of MOF-5, suggesting that while the thiophene ring offers unique properties, achieving the exceptional thermal stability of some benchmark MOFs requires careful consideration of both the linker and the metal node.
Experimental Protocol: Thermogravimetric Analysis (TGA) of MOFs
The following is a generalized protocol for determining the thermal stability of MOFs using TGA. It is important to note that specific parameters may need to be optimized based on the instrument and the nature of the MOF being analyzed.
1. Sample Preparation:
-
Ensure the MOF sample is properly activated to remove any guest molecules or residual solvents from the pores. This is typically achieved by heating the sample under a dynamic vacuum at a temperature below its expected decomposition point for several hours. The activation conditions should be recorded and reported.
-
Accurately weigh 5-10 mg of the activated MOF sample into a TGA crucible (typically made of alumina or platinum).
2. Instrument Setup:
-
Place the crucible containing the sample into the TGA instrument.
-
Select the desired atmosphere for the analysis. An inert atmosphere, such as nitrogen or argon, is commonly used to prevent oxidative decomposition. A typical flow rate is 20-100 mL/min. To study oxidative stability, dry air can be used.
-
Set the temperature program. A common method is to heat the sample at a constant rate, for example, 5 or 10 °C/min, from room temperature to a final temperature that is sufficiently high to ensure complete decomposition of the framework (e.g., 800-1000 °C).
3. Data Analysis:
-
The TGA instrument will record the mass of the sample as a function of temperature.
-
The resulting TGA curve should be analyzed to identify the temperatures at which significant weight loss occurs.
-
The initial weight loss at lower temperatures (typically below 200 °C) is often attributed to the removal of residual solvent or adsorbed water.
-
The major weight loss at higher temperatures corresponds to the decomposition of the organic linker and the collapse of the MOF structure. The onset temperature of this major weight loss is typically reported as the decomposition temperature of the MOF.
Visualizing the Building Blocks and the Process
To better understand the components and the experimental workflow discussed in this guide, the following diagrams are provided.
References
Safety Operating Guide
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 2,5-Dibromothiophene-3,4-dicarboxylic acid
This guide provides essential, field-proven safety and logistical information for the handling of 2,5-Dibromothiophene-3,4-dicarboxylic acid (CAS No. 190723-12-7). As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. This document is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound that presents multiple hazards requiring stringent control measures. A thorough understanding of these risks is the cornerstone of safe handling and effective Personal Protective Equipment (PPE) selection. The primary hazards are identified by its GHS (Globally Harmonized System) classifications.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
As a corrosive solid, its dust can react with moisture on the skin or within the respiratory tract, leading to significant exposure and injury.[1] Therefore, all handling procedures must be designed to minimize dust generation and prevent all routes of personal exposure.
Hazard Summary Table
| GHS Hazard Code | Hazard Statement | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the handling area. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and body protection. |
| H319 | Causes serious eye irritation | Robust eye and face protection is mandatory to prevent contact with dust or splashes. |
| H335 | May cause respiratory irritation | Handling must occur in a controlled, ventilated environment, with respiratory protection as a key line of defense. |
Core Directive: Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is required to mitigate the identified risks. The following ensemble provides comprehensive protection for routine laboratory operations involving this compound.
Eye and Face Protection: The First Line of Defense
The eyes are exceptionally vulnerable to the dust of corrosive solids.[2] Standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[3] They must provide a complete seal around the eyes to prevent the ingress of airborne particulates.
-
Secondary Protection: When handling larger quantities or when there is a risk of splashing (e.g., during dissolution), a full-face shield must be worn in addition to chemical splash goggles.[1][4][5] A face shield alone does not provide adequate protection.[1]
Hand Protection: Selecting the Right Glove
Given that this compound is both a skin irritant and a carboxylic acid, glove selection is critical. The choice of material must account for chemical resistance and the physical task.
-
Recommended Glove Material: Butyl rubber gloves are an excellent choice as they offer robust protection against a wide variety of corrosive acids.[6][7] Neoprene also provides good resistance to acids and offers a high degree of dexterity and tear resistance.[6][7]
-
Conditional Use: Nitrile gloves may be suitable for short-term "splash protection" against weak acids, but they are generally not recommended for prolonged contact with strong or corrosive acids.[8][9] If using nitrile, a double-gloving technique is advised, and gloves must be changed immediately upon any sign of contamination.
-
Inspection Protocol: Always inspect gloves for any signs of degradation, punctures, or tears before use.[10] After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the appropriate chemical waste stream.[10]
Glove Selection Guide
| Glove Material | Protection Level | Recommended Use Case |
| Butyl Rubber | Excellent | Handling concentrated material, preparing solutions, spill cleanup. |
| Neoprene | Good | General handling, weighing, and transfers where dexterity is key. |
| Nitrile | Splash Protection Only | Short-duration tasks with small quantities; must be changed immediately after contact. |
Body Protection: Shielding Against Contamination
A chemically resistant lab coat is the minimum requirement.
-
Standard Operations: A long-sleeved, cuffed lab coat should be worn and fully fastened.
-
High-Risk Operations: For tasks involving larger quantities or a significant risk of dust generation or splashing, a chemical-resistant apron (such as one made of rubber) and/or coveralls should be worn over the lab coat.[1][4]
Respiratory Protection: Ensuring Safe Air
Due to its classification as a respiratory irritant (H335), all manipulations of this compound that could generate dust must be performed within a certified chemical fume hood.[1][2]
-
Primary Engineering Control: A properly functioning chemical fume hood is the primary method to control inhalation exposure.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or during certain maintenance or emergency procedures, respiratory protection is required. A NIOSH-approved respirator with an N95 (for dust) or higher particulate filter is necessary.[11] Consult your institution's environmental health and safety (EHS) office for specific respirator fitting and selection guidance.
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow is critical for safety. This protocol integrates PPE use into the entire lifecycle of the chemical in the lab.
Safe Handling Workflow
Caption: Step-by-step workflow for safely handling this compound.
Step-by-Step PPE Protocol
-
Preparation:
-
Donning Sequence (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on the face shield (if required).
-
Put on the first pair of gloves (if double-gloving).
-
Put on the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling:
-
Doffing Sequence (Taking Off): This sequence is designed to prevent cross-contamination.
-
Remove the outer pair of gloves (if used).
-
Remove the face shield from the back.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Remove goggles last.
-
Wash hands thoroughly with soap and water.[13]
-
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: All disposable PPE, including gloves and wipes, that has come into contact with the chemical must be disposed of as hazardous chemical waste.[14] Do not mix with regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[14]
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. fishersci.com [fishersci.com]
- 4. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 3,4-二溴噻吩-2,5-二甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
